Absence of Publicly Available Data on PCS1055 Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and other online resources, no information has been found regarding a...
Author: BenchChem Technical Support Team. Date: December 2025
Absence of Publicly Available Data on PCS1055
Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and other online resources, no information has been found regarding a compound designated as "PCS1055." This suggests that PCS1055 may be an internal codename for a therapeutic candidate that has not yet been publicly disclosed, a discontinued (B1498344) project, or a nomenclature that is not in the public domain.
Therefore, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate visualizations related to the mechanism of action of PCS1055 at this time.
It is recommended to verify the compound's designation or to consult internal or proprietary documentation for the requested information. Should information on PCS1055 become publicly available in the future, a detailed analysis based on the user's request could be performed.
Exploratory
Pharmacological Profile of PCS1055: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract PCS1055 is a novel synthetic organic compound identified as a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCS1055 is a novel synthetic organic compound identified as a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] Its discovery has provided the scientific community with a valuable pharmacological tool for elucidating the physiological and pathological roles of the M4 receptor subtype. In addition to its primary activity, PCS1055 also exhibits off-target inhibitory activity against acetylcholinesterase (AChE). This document provides a comprehensive overview of the pharmacological profile of PCS1055, including its mechanism of action, in vitro binding and functional activity, selectivity, and detailed experimental protocols. Due to its likely use as a preclinical tool compound, extensive in vivo pharmacokinetic and clinical data are not publicly available.
Core Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological characteristics of PCS1055.
Fold Selectivity: The ratio of the Ki or IC50 value for the off-target receptor to the Ki or IC50 value for the primary target (M4). A higher value indicates greater selectivity for the M4 receptor.
Table 4: Off-Target Activity
Target
IC50 (nM)
Species
Reference
Acetylcholinesterase (AChE)
22
Electric Eel
Acetylcholinesterase (AChE)
120
Human
Mechanism of Action
PCS1055 acts as a competitive antagonist at the muscarinic M4 receptor.[1] This was confirmed through Schild analysis, which yielded a Kb value of 5.72 nM, a value consistent with its binding affinity (Ki).[1] As a competitive antagonist, PCS1055 binds to the same site on the M4 receptor as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling events.
The M4 receptor is a Gi/Go-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. By blocking the M4 receptor, PCS1055 prevents these downstream effects.
Figure 1: Signaling pathway of the M4 receptor and the antagonistic action of PCS1055.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize PCS1055.
Prepare serial dilutions of PCS1055 in the assay buffer.
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-NMS (typically near its Kd value), and the serially diluted PCS1055.
Initiate the binding reaction by adding the cell membrane preparation to each well.
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
Terminate the reaction by rapid filtration of the plate contents through the glass fiber filter mat using a vacuum manifold. This separates the bound from the free radioligand.
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
Allow the filters to dry, then add scintillation cocktail to each well.
Quantify the radioactivity in each well using a microplate scintillation counter.
The Ki value is calculated from the IC50 value (the concentration of PCS1055 that displaces 50% of the [3H]-NMS binding) using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for the [3H]-NMS competitive binding assay.
GTP-γ-[35S] Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation. For an antagonist like PCS1055, it is used to determine the IC50 by measuring the inhibition of agonist-stimulated G-protein activation.
Materials:
Cell membranes from CHO cells expressing the human muscarinic M4 receptor.
GTP-γ-[35S] (non-hydrolyzable GTP analog).
Oxotremorine-M (Oxo-M; a muscarinic agonist).
PCS1055 (test compound).
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4).
96-well filter plates.
Scintillation cocktail and counter.
Procedure:
Prepare serial dilutions of PCS1055.
In a 96-well plate, add the cell membranes, GTP-γ-[35S], and the serially diluted PCS1055.
Add a fixed concentration of the agonist (Oxo-M) to stimulate the M4 receptors.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and binding of GTP-γ-[35S].
Terminate the reaction by rapid filtration.
Wash the filters with ice-cold buffer.
Quantify the bound GTP-γ-[35S] by scintillation counting.
The IC50 value is determined by plotting the percentage of inhibition of agonist-stimulated binding against the concentration of PCS1055.
Schild Analysis
Schild analysis is used to determine the mode of antagonism (e.g., competitive) and to calculate the antagonist's equilibrium dissociation constant (Kb).
Procedure:
Generate multiple agonist (e.g., Oxo-M) concentration-response curves in the presence of different fixed concentrations of the antagonist (PCS1055).
Determine the EC50 of the agonist for each antagonist concentration.
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the Kb.
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of PCS1055.
Add the AChE enzyme solution to each well and incubate for a short period.
Initiate the reaction by adding the substrate, ATCh.
AChE hydrolyzes ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
Measure the absorbance of the yellow product over time at 412 nm using a microplate reader.
The rate of the reaction is proportional to the AChE activity.
The IC50 value is determined by calculating the percentage of inhibition of AChE activity at different concentrations of PCS1055.
Preclinical and Clinical Status
There is a lack of publicly available data on the in vivo pharmacokinetics (absorption, distribution, metabolism, and excretion) and clinical trial status of PCS1055. It is primarily characterized as a valuable in vitro pharmacological tool for studying the M4 receptor.[1] Its potent off-target activity at acetylcholinesterase may limit its therapeutic potential as a selective M4 antagonist.[2] Indeed, PCS1055 has been utilized as a starting chemical scaffold for the development of more selective M4 antagonists with improved drug-like properties suitable for in vivo studies.[2]
Conclusion
PCS1055 is a well-characterized, potent, and selective competitive antagonist of the muscarinic M4 receptor, with additional off-target activity as an acetylcholinesterase inhibitor. Its primary utility lies in its application as a research tool for the in vitro investigation of M4 receptor pharmacology and signaling. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize PCS1055 in their studies or to characterize novel M4 receptor ligands. The absence of in vivo and clinical data suggests that PCS1055 is a preclinical lead compound that has paved the way for the development of second-generation M4 antagonists with more favorable pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications.
Unveiling M4 Receptor Signaling: A Technical Guide to Utilizing PCS1055
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the application of PCS1055, a potent and selective antagonist of the muscarinic M4 receptor, in the elucidation of it...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of PCS1055, a potent and selective antagonist of the muscarinic M4 receptor, in the elucidation of its complex signaling pathways. This document provides a comprehensive overview of PCS1055's pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of the associated signaling cascades.
Introduction to PCS1055: A Selective M4 Receptor Antagonist
PCS1055 is a novel, competitive antagonist for the muscarinic M4 acetylcholine (B1216132) receptor.[1] Its selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5) makes it a valuable pharmacological tool for dissecting the specific roles of M4 receptor signaling in various physiological and pathophysiological processes.[1] Understanding the intricacies of M4 receptor signaling is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
Quantitative Pharmacological Profile of PCS1055
The following tables summarize the key quantitative data characterizing the interaction of PCS1055 with muscarinic receptors.
Table 1: Binding Affinity of PCS1055 for the Human M4 Receptor
The M4 muscarinic receptor, a member of the G-protein coupled receptor (GPCR) family, primarily signals through Gαi/o proteins. However, evidence also suggests potential coupling to other G-proteins and G-protein independent pathways. PCS1055, as a competitive antagonist, can be utilized to block these signaling events and thus probe their downstream consequences.
G-Protein Dependent Signaling
The canonical signaling pathway for the M4 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, under certain conditions, M4 receptors can couple to Gαs proteins, resulting in the stimulation of adenylyl cyclase.
Beyond G-protein coupling, GPCRs like the M4 receptor can signal through G-protein independent pathways, primarily involving β-arrestin recruitment. This process is crucial for receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades. Furthermore, the Gβγ subunits released upon G-protein activation can directly modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
M4 Receptor G-Protein Independent Signaling.
Experimental Protocols for Studying PCS1055 and M4 Receptor Signaling
The following protocols provide a detailed methodology for key experiments used to characterize the interaction of PCS1055 with the M4 receptor and to investigate its impact on downstream signaling.
This assay determines the binding affinity (Kᵢ) of PCS1055 for the M4 receptor by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]-NMS.
Materials:
Cell membranes prepared from a cell line stably expressing the human M4 receptor (e.g., CHO-K1 cells).
[³H]-NMS (specific activity ~80 Ci/mmol).
PCS1055 stock solution (e.g., 10 mM in DMSO).
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
Non-specific binding control: 1 µM Atropine.
96-well microplates.
Glass fiber filters (e.g., Whatman GF/B).
Scintillation cocktail.
Microplate scintillation counter.
Procedure:
Prepare serial dilutions of PCS1055 in binding buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
In a 96-well plate, add in the following order:
50 µL of binding buffer or non-specific binding control (Atropine).
50 µL of [³H]-NMS at a final concentration of ~1 nM.
50 µL of the diluted PCS1055 or vehicle (for total binding).
50 µL of cell membranes (5-20 µg of protein per well).
Incubate the plate at room temperature for 2 hours with gentle agitation.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters three times with 3 mL of ice-cold wash buffer.
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
Quantify the radioactivity using a microplate scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Analyze the data using a non-linear regression analysis (e.g., one-site competition model) to determine the IC₅₀ of PCS1055.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-NMS and Kₑ is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of PCS1055 to antagonize agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, GTP-γ-[³⁵S], to Gα subunits.
Materials:
Cell membranes prepared from a cell line stably expressing the human M4 receptor.
GTP-γ-[³⁵S] (specific activity >1000 Ci/mmol).
M4 receptor agonist (e.g., Oxotremorine-M).
PCS1055 stock solution.
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Prepare a concentration-response curve of the agonist (e.g., Oxotremorine-M) to determine its EC₈₀ concentration.
Prepare serial dilutions of PCS1055.
In a 96-well plate, add in the following order:
25 µL of assay buffer or non-specific binding control.
25 µL of cell membranes (10-20 µg of protein per well).
25 µL of PCS1055 at various concentrations or vehicle.
25 µL of the agonist at its EC₈₀ concentration.
25 µL of GDP (final concentration ~10 µM).
Pre-incubate for 15-30 minutes at 30°C.
Initiate the reaction by adding 25 µL of GTP-γ-[³⁵S] (final concentration 0.1-0.5 nM).
Incubate for 60 minutes at 30°C with gentle shaking.
Terminate the reaction by filtration and wash as described in the binding assay protocol.
Quantify radioactivity.
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of PCS1055. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the Kₑ.
Proposed Experimental Workflow for M4 Receptor Signaling Investigation using PCS1055
The following diagram outlines a logical workflow for researchers to comprehensively investigate M4 receptor signaling pathways using PCS1055.
Proposed Experimental Workflow for M4 Signaling Studies.
Conclusion
PCS1055 serves as a critical tool for the detailed investigation of M4 muscarinic receptor signaling. Its high selectivity allows for the confident attribution of observed effects to the M4 receptor, thereby enabling a clearer understanding of its role in cellular and systemic physiology. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to effectively utilize PCS1055 in their studies, ultimately contributing to the advancement of therapies targeting the M4 receptor.
The Discovery and Development of PCS1055: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals Abstract PCS1055 is a novel synthetic organic compound that has been identified as a potent and selective antagonist of the muscarinic acetylcholine (B...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
PCS1055 is a novel synthetic organic compound that has been identified as a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] This technical guide provides a comprehensive overview of the discovery, pharmacological characterization, and development of PCS1055. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptors and the development of selective ligands. This document details the experimental protocols used to characterize PCS1055, presents its binding and functional activity data in a clear, tabular format, and illustrates its mechanism of action through a detailed signaling pathway diagram. While the specific synthesis of PCS1055 is not publicly available, this guide consolidates the current knowledge on its pharmacological profile and its role as a valuable research tool for elucidating the physiological functions of the M4 receptor.
Introduction
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Due to the high degree of structural homology among these subtypes, the development of selective ligands has been a significant challenge in medicinal chemistry. PCS1055 emerged from research efforts aimed at identifying subtype-selective antagonists for the M4 receptor, a receptor implicated in various neurological and psychiatric disorders.
PCS1055 has been characterized as a competitive antagonist with a low nanomolar affinity for the M4 receptor.[1] Its discovery has provided a valuable pharmacological tool for investigating the specific roles of the M4 receptor in complex neuronal circuits. Furthermore, PCS1055 has served as a crucial starting point for the development of a new generation of even more selective M4 receptor antagonists. This guide will delve into the technical details of its pharmacological profile and the methodologies used for its characterization.
Pharmacological Profile of PCS1055
The pharmacological activity of PCS1055 has been primarily defined by its binding affinity and functional antagonism at the five human muscarinic receptor subtypes. Additionally, its off-target activity has been assessed, revealing a notable interaction with acetylcholinesterase.
Muscarinic Receptor Binding Affinity
The binding affinity of PCS1055 for the human muscarinic M4 receptor was determined using radioligand competition binding assays. These experiments measured the ability of PCS1055 to displace the binding of a known radiolabeled muscarinic antagonist, [³H]-N-methylscopolamine ([³H]-NMS), from membranes of cells expressing the M4 receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor.
Table 1: PCS1055 Binding Affinity (Ki) at Muscarinic Receptor Subtypes
The functional activity of PCS1055 was assessed using GTP-γ-[³⁵S] binding assays. This assay measures the activation of G proteins coupled to the receptor, providing a functional readout of receptor agonism or antagonism. PCS1055 was found to be a competitive antagonist, inhibiting the activity of the muscarinic agonist oxotremorine-M (Oxo-M). Schild analysis confirmed its competitive nature and provided its antagonist affinity (Kb).
The selectivity of PCS1055 was determined by comparing its inhibitory activity at the M4 receptor to its activity at the other muscarinic receptor subtypes (M1, M2, M3, and M5).
Table 2: PCS1055 Functional Antagonist Activity and Selectivity
A significant aspect of the pharmacological profile of PCS1055 is its off-target activity as an antagonist of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This activity is an important consideration when using PCS1055 as a research tool, as inhibition of AChE can independently modulate cholinergic signaling.
Mechanism of Action: M4 Receptor Signaling Pathway
The muscarinic M4 receptor is a member of the Gi/o family of G protein-coupled receptors. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels.
As a competitive antagonist, PCS1055 binds to the orthosteric site of the M4 receptor, the same site as acetylcholine, but does not activate the receptor. By occupying this site, PCS1055 prevents acetylcholine from binding and initiating the downstream signaling cascade.
Caption: M4 receptor signaling pathway and the antagonistic action of PCS1055.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of PCS1055.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Membrane Preparation: Cell membranes from a cell line stably expressing the human muscarinic M4 receptor (e.g., CHO-K1 cells) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the BCA assay.
Assay Components:
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration near its Kd for the receptor.
Test Compound: PCS1055 at a range of concentrations.
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
Procedure:
The assay is typically performed in a 96-well plate format.
Cell membranes, radioligand, and either the test compound or the non-specific binding control are incubated together.
The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
The filters are washed with ice-cold buffer to remove any unbound radioligand.
The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of a compound to stimulate or inhibit G protein activation downstream of receptor binding.
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the muscarinic receptor of interest are used.
Assay Components:
Radioligand: GTP-γ-[³⁵S], a non-hydrolyzable analog of GTP.
Agonist: A known muscarinic agonist (e.g., oxotremorine-M) to stimulate G protein activation.
Test Compound: PCS1055 at a range of concentrations.
GDP: Guanosine diphosphate (B83284) is included to ensure that G proteins are in their inactive state at the beginning of the assay.
Assay Buffer: A buffer containing MgCl₂ and other necessary ions.
Procedure:
Cell membranes are pre-incubated with the test compound (or vehicle) and GDP.
The agonist is added to stimulate the receptor.
GTP-γ-[³⁵S] is added to initiate the binding reaction.
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
The reaction is terminated by rapid filtration, similar to the radioligand binding assay.
The amount of [³⁵S] bound to the G proteins on the filter is quantified by scintillation counting.
Data Analysis: For an antagonist like PCS1055, the data are analyzed to determine the extent to which it inhibits the agonist-stimulated GTP-γ-[³⁵S] binding. The IC50 value for this inhibition is determined, and Schild analysis can be performed to confirm competitive antagonism and calculate the Kb value.
Acetylcholinesterase Activity Assay
This assay is used to determine the inhibitory activity of a compound against the enzyme acetylcholinesterase.
Principle: The assay is typically based on the Ellman method, which uses a synthetic substrate for AChE, acetylthiocholine (B1193921) (ATCh). AChE hydrolyzes ATCh to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Assay Components:
Enzyme: Purified acetylcholinesterase (e.g., from electric eel).
Substrate: Acetylthiocholine (ATCh).
Chromogen: DTNB.
Test Compound: PCS1055 at various concentrations.
Assay Buffer: A phosphate (B84403) buffer at a specific pH (e.g., pH 8.0).
Procedure:
The assay is performed in a 96-well plate.
The enzyme is pre-incubated with the test compound or vehicle.
The reaction is initiated by the addition of the substrate (ATCh) and DTNB.
The increase in absorbance at 412 nm is monitored over time using a plate reader.
Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test compound is determined by comparing the reaction rate in the presence of the compound to the rate in its absence. The IC50 value for AChE inhibition is then calculated.
Summary and Future Directions
PCS1055 is a significant tool compound in the study of muscarinic M4 receptor pharmacology. Its characterization as a potent and selective competitive antagonist has provided researchers with a means to probe the physiological and pathophysiological roles of this receptor subtype. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of PCS1055 and the development of new M4 receptor ligands.
The notable off-target activity of PCS1055 at acetylcholinesterase underscores the importance of comprehensive pharmacological profiling in drug discovery. Future research efforts stemming from the foundation of PCS1055 will likely focus on developing antagonists with even greater selectivity and devoid of significant off-target effects. Such compounds will be invaluable for further dissecting the therapeutic potential of M4 receptor modulation in a variety of central nervous system disorders. The absence of a publicly available synthesis protocol for PCS1055 remains a limitation for its widespread academic investigation and highlights the need for open data sharing in the scientific community.
PCS1055: A Technical Guide to a Selective M4 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals Introduction PCS1055 is a novel synthetic organic compound that has been identified as a potent and selective antagonist of the muscarinic acetylcholine (B1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a novel synthetic organic compound that has been identified as a potent and selective antagonist of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1] Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge in pharmacology. PCS1055 represents a valuable tool for elucidating the specific physiological and pathological roles of the M4 receptor. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PCS1055, based on currently available scientific literature.
Chemical Structure and Physicochemical Properties
The precise chemical structure and IUPAC name for PCS1055 are not publicly disclosed in the primary literature. However, its classification as a heterocyclic, three-ring compound is mentioned.[1] The IUPHAR/BPS Guide to PHARMACOLOGY provides a 2D representation and key chemical identifiers.
Table 1: Chemical Identifiers for PCS1055
Identifier
Value
Synonyms
PCS-1055
Compound Class
Synthetic organic
Canonical SMILES
Information not publicly available
InChI
Information not publicly available
InChIKey
Information not publicly available
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.
Further physicochemical properties, such as molecular weight, logP, and pKa, are not detailed in the available literature.
Pharmacological Properties
PCS1055 is characterized by its competitive antagonism at the M4 muscarinic receptor. Its pharmacological activity has been assessed through radioligand binding assays and functional assays.
Binding Affinity
The affinity of PCS1055 for the M4 receptor was determined using competitive radioligand binding assays with the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS).[1]
Table 2: PCS1055 Binding Affinity (Ki) at Muscarinic Receptor Subtypes
The functional antagonist activity of PCS1055 was evaluated using GTPγ[³⁵S] binding assays, which measure the activation of G proteins upon receptor stimulation. PCS1055 demonstrated potent inhibition of the M4 receptor agonist oxotremorine-M (Oxo-M) induced activity.[1]
Table 3: PCS1055 Functional Inhibition (IC50) at Muscarinic Receptor Subtypes
Schild analysis confirmed that PCS1055 acts as a competitive antagonist at the M4 receptor, with a low nanomolar affinity (Kb = 5.72 nM).[1]
Mechanism of Action and Signaling Pathway
PCS1055 exerts its effect by competitively binding to the orthosteric site of the M4 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The Gβγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
M4 Receptor Signaling Pathway and PCS1055 Inhibition.
Experimental Protocols
Detailed experimental protocols for the characterization of PCS1055 are not fully available in the public domain. The following are generalized protocols based on standard pharmacological assays mentioned in the primary literature.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound.
The Role of PCS1055 in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract PCS1055 is a novel pharmacological tool characterized as a potent and selective competitive antagonist of the M4 muscarinic acetylcholine (B1216132...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCS1055 is a novel pharmacological tool characterized as a potent and selective competitive antagonist of the M4 muscarinic acetylcholine (B1216132) receptor. This guide provides an in-depth analysis of its function in cholinergic neurotransmission, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action. Notably, beyond its primary activity at the M4 receptor, PCS1055 has been identified to exhibit inhibitory effects on acetylcholinesterase, a key enzyme in cholinergic signaling. This dual activity underscores the importance of comprehensive characterization in drug development.
Introduction to Cholinergic Neurotransmission and the M4 Receptor
Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is a fundamental process in both the central and peripheral nervous systems. It governs a vast array of physiological functions, including muscle contraction, memory, and autonomic control. The effects of ACh are transduced by two main classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5).
The M4 muscarinic receptor, the primary target of PCS1055, is a member of the Gi/o-coupled family of receptors.[1] Functionally, M4 receptors are predominantly inhibitory. They are strategically located as presynaptic autoreceptors on cholinergic neurons, where their activation by ACh leads to a negative feedback loop, inhibiting further ACh release. This regulation of acetylcholine levels is crucial for maintaining synaptic homeostasis.
PCS1055: A Selective M4 Receptor Antagonist
PCS1055 has been identified as a novel, competitive antagonist with a high affinity for the M4 muscarinic receptor.[1] Its selectivity for the M4 subtype over other muscarinic receptors makes it a valuable tool for elucidating the specific roles of M4 in various physiological and pathological processes.
Binding Affinity and Functional Antagonism
The interaction of PCS1055 with muscarinic receptors has been quantified through radioligand binding assays and functional antagonism studies. These studies have determined its high affinity for the M4 receptor and its selectivity over the other four subtypes.
Table 1: PCS1055 Binding Affinity (Ki) at Muscarinic Receptor Subtypes
Note: While specific Ki and Kb values for M1, M2, M3, and M5 are not available in the cited literature, the selectivity folds from functional assays indicate a significantly lower affinity of PCS1055 for these subtypes compared to M4.
Importantly, subsequent investigations have revealed that PCS1055 also acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2] This off-target activity is a critical consideration when interpreting experimental results using PCS1055.
Table 3: PCS1055 Inhibition of Acetylcholinesterase (AChE)
Enzyme Source
IC50 (nM)
Electric Eel AChE
22
Human AChE
120
Mechanism of Action in Cholinergic Neurotransmission
The primary role of PCS1055 in cholinergic neurotransmission stems from its competitive antagonism at the M4 autoreceptor. By blocking the inhibitory feedback mechanism of ACh on its own release, PCS1055 is expected to increase the synaptic concentration of acetylcholine. However, its concurrent inhibition of AChE complicates this picture. AChE inhibition also leads to an increase in synaptic ACh levels. Therefore, the net effect of PCS1055 on cholinergic signaling is a composite of these two mechanisms.
Figure 1. Dual mechanism of PCS1055 in the cholinergic synapse.
Experimental Protocols
The characterization of PCS1055 involved standard pharmacological assays to determine its binding affinity and functional antagonism.
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
Assay buffer: Typically a Tris-based buffer with divalent cations (e.g., MgCl₂).
96-well plates.
Scintillation counter.
Procedure:
Prepare serial dilutions of PCS1055.
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS, and varying concentrations of PCS1055 or vehicle.
For non-specific binding wells, add atropine instead of PCS1055.
Add cell membranes to initiate the binding reaction.
Incubate the plate to allow binding to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer.
Measure the radioactivity on the filters using a scintillation counter.
Calculate the specific binding at each concentration of PCS1055 and determine the IC50 value.
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for the [³H]-NMS competition binding assay.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. For an antagonist, its ability to inhibit agonist-stimulated G-protein activation is determined.
Materials:
Cell membranes expressing the desired muscarinic receptor subtype.
Agonist: Oxotremorine-M (Oxo-M).
Antagonist: PCS1055.
Radioligand: GTP-γ-[³⁵S].
GDP.
Assay buffer.
96-well plates.
Scintillation counter.
Procedure:
Prepare serial dilutions of PCS1055.
In a 96-well plate, add assay buffer, GDP, varying concentrations of PCS1055, and a fixed concentration of the agonist Oxo-M.
Add cell membranes and pre-incubate.
Initiate the reaction by adding GTP-γ-[³⁵S].
Incubate to allow for G-protein activation and binding of the radioligand.
Terminate the reaction by rapid filtration.
Wash the filters.
Measure the radioactivity on the filters.
Perform a Schild analysis to determine the antagonist equilibrium constant (Kb).
Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of AChE.
Materials:
Purified acetylcholinesterase (e.g., from electric eel or human recombinant).
In a 96-well plate, add assay buffer, AChE enzyme, and varying concentrations of PCS1055 or vehicle.
Pre-incubate the enzyme with the inhibitor.
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
Measure the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of thiocholine (B1204863) (product of substrate hydrolysis) with DTNB.
Calculate the rate of reaction for each concentration of PCS1055.
Determine the IC50 value.
Implications for Research and Drug Development
PCS1055, with its high selectivity for the M4 receptor, is a valuable pharmacological probe for investigating the physiological and pathophysiological roles of this receptor subtype. Its ability to modulate cholinergic neurotransmission makes it relevant for studies in areas such as cognition, motor control, and psychiatric disorders where cholinergic dysfunction is implicated.
However, the off-target inhibition of AChE by PCS1055 necessitates careful experimental design and interpretation. The observed effects of PCS1055 in any biological system will be the result of its combined action on both M4 receptors and AChE. Researchers should consider using appropriate controls, such as other M4 antagonists without AChE inhibitory activity or specific AChE inhibitors, to dissect the contribution of each mechanism to the overall observed effect.
For drug development professionals, the case of PCS1055 highlights the critical importance of comprehensive off-target screening early in the discovery process. While high target selectivity is desirable, unforeseen interactions with other key components of a signaling pathway can significantly alter the pharmacological profile of a compound.
Preclinical Profile of PCS1055: A Selective Muscarinic M4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical research on PCS1055, a novel and selective competitive antagonist of the muscarini...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on PCS1055, a novel and selective competitive antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] The data herein is synthesized from foundational studies characterizing its binding affinity, functional activity, and selectivity, offering a core resource for professionals in neuroscience and drug development. A later study noted that while PCS1055 shows modest to good selectivity in functional and binding assays, it also has off-target activity as an acetylcholinesterase antagonist.[2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics from in vitro pharmacological studies of PCS1055.
The foundational preclinical data for PCS1055 was generated using standard and robust in vitro pharmacological assays. The detailed methodologies are crucial for the interpretation of the results and for designing future experiments.
Radioligand Competitive Binding Assays
The affinity of PCS1055 for the M4 receptor was determined using a competitive binding assay with the radiolabeled, non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS).
System: Membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human muscarinic M4 receptor.
Radioligand: [3H]-NMS was used at a concentration near its Kd to label the orthosteric binding site.
Competitor: Increasing concentrations of unlabeled PCS1055 were added to compete with [3H]-NMS for binding to the M4 receptor.
Incubation: The reaction was incubated to allow binding to reach equilibrium.
Detection: Bound and free radioligand were separated via rapid filtration. The amount of bound [3H]-NMS was quantified using liquid scintillation counting.
Analysis: The data were fitted to a one-site competition model to calculate the IC50 (the concentration of PCS1055 that inhibits 50% of specific [3H]-NMS binding). The Ki (inhibitory constant) was then derived from the IC50 using the Cheng-Prusoff equation.
GTP-γ-[35S] Binding Functional Assays
This functional assay was employed to determine the antagonist properties of PCS1055 and its selectivity across the five muscarinic receptor subtypes (M1-M5). The assay measures the activation of G-proteins, a key step in the signaling cascade for G-protein coupled receptors (GPCRs) like the muscarinic receptors.
System: Membranes from cells individually expressing each of the five human muscarinic receptor subtypes (M1-M5).
Stimulation: The agonist Oxotremorine-M (Oxo-M) was used to stimulate G-protein activation.
Assay Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The assay uses a non-hydrolyzable GTP analog, GTP-γ-[35S], which binds to the activated Gα subunit.
Protocol:
Membranes were pre-incubated with various concentrations of PCS1055.
The agonist Oxo-M was added to stimulate the receptors.
GTP-γ-[35S] was added to the reaction.
The amount of incorporated [35S] radioactivity, corresponding to the level of G-protein activation, was measured.
Analysis: The ability of PCS1055 to inhibit the Oxo-M-stimulated GTP-γ-[35S] binding was quantified to determine its potency as an antagonist at each receptor subtype. The fold-selectivity was calculated by comparing its inhibitory potency at the M4 receptor to that at the other subtypes.[1]
Signaling Pathway and Mechanism of Action
PCS1055 acts as a competitive antagonist at the M4 receptor.[1] M4 receptors are Gi/o-coupled, and their activation by endogenous acetylcholine typically leads to the inhibition of neuronal activity.[3] PCS1055 blocks this action.
The Therapeutic Potential of M4 Receptor Antagonists: A Technical Guide to PCS1055 and its Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerge...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1] Antagonism of the M4 receptor offers a promising strategy for the treatment of conditions such as schizophrenia and Parkinson's disease by modulating dopamine (B1211576) signaling pathways.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of M4 receptor antagonists, with a specific focus on the pharmacological and experimental profile of PCS1055, a novel M4-preferring antagonist.[3] We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction: The M4 Receptor as a Therapeutic Target
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are integral to cholinergic neurotransmission and are implicated in a wide array of physiological processes.[4] The M4 receptor, in particular, is highly expressed in brain regions critical for motor control and cognition, including the striatum.[5] Functionally, the M4 receptor is primarily coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] This inhibitory signaling plays a crucial role in modulating the release of other neurotransmitters, most notably dopamine.[1]
The therapeutic rationale for M4 receptor antagonism stems from its ability to disinhibit dopamine release. In conditions characterized by dopamine dysregulation, such as the hyperdopaminergic state in schizophrenia and the dopaminergic deficit in Parkinson's disease, M4 antagonists can help restore neurochemical balance.[1] By blocking the inhibitory influence of acetylcholine on dopaminergic neurons, M4 antagonists can enhance dopamine release, offering a novel therapeutic mechanism.[1][2] This approach holds the potential to not only address the positive symptoms of schizophrenia but also the negative and cognitive deficits that are poorly managed by current antipsychotics.[1] Furthermore, selective M4 antagonists may offer a more favorable side-effect profile compared to non-selective antimuscarinic agents, which are associated with cognitive impairment, dry mouth, and blurred vision.[2]
PCS1055: A Novel M4-Preferring Antagonist
The development of subtype-selective muscarinic receptor ligands has been a significant challenge due to the high degree of homology among the five receptor subtypes.[3] PCS1055 has been identified as a novel, competitive antagonist with a preference for the M4 receptor.[3]
Binding Affinity and Selectivity
Quantitative analysis of PCS1055's binding profile reveals a low nanomolar affinity for the M4 receptor. In radioligand binding assays using [3H]-NMS, PCS1055 demonstrated a Ki of 6.5 nM for the M4 receptor.[1][3] Schild analyses further confirmed its competitive antagonism with a Kb value of 5.72 nM.[1][3]
The selectivity of PCS1055 for the M4 receptor over other muscarinic subtypes is a key characteristic. Functional assays, such as GTP-γ-[35S] binding, have shown that PCS1055 is significantly more potent at inhibiting agonist-induced activity at the M4 receptor compared to M1, M2, M3, and M5 subtypes.[1][3]
The primary signaling cascade initiated by M4 receptor activation involves the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of the second messenger cAMP.[4][6][7] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous cellular targets, including the transcription factor cAMP response element-binding protein (CREB).[8] By antagonizing this pathway, M4 antagonists like PCS1055 prevent the acetylcholine-mediated suppression of neuronal activity and neurotransmitter release.
While the Gαi/o pathway is predominant, there is evidence suggesting that at high agonist concentrations, the M4 receptor can also couple to Gαs proteins, leading to an increase in cAMP.[8] The physiological relevance of this dual coupling is an area of ongoing investigation.
Furthermore, the M4 receptor can engage other signaling pathways. Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[7] There is also evidence for M4 receptor-mediated activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and synaptic plasticity.[8]
Caption: M4 receptor signaling pathways.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize M4 receptor antagonists is crucial for the interpretation of existing data and the design of future studies.
This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.
Materials:
Cell membranes expressing the human M4 muscarinic receptor.
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Test compound (e.g., PCS1055) at various concentrations.
Non-specific binding control (e.g., high concentration of atropine).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Scintillation fluid and a scintillation counter.
Procedure:
Prepare a series of dilutions of the test compound.
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-NMS, and either the test compound, buffer (for total binding), or the non-specific binding control.
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
GTP-γ-[35S] Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-induced G-protein activation.
Materials:
Cell membranes expressing the human M4 muscarinic receptor.
Test compound (e.g., PCS1055) at various concentrations.
GDP.
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Scintillation fluid and a scintillation counter.
Procedure:
Prepare a series of dilutions of the test compound.
Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.
Initiate the reaction by adding a fixed concentration of the muscarinic agonist and GTP-γ-[35S].
Incubate the mixture at 30°C for a specified time.
Terminate the reaction by rapid filtration through a glass fiber filter mat.
Wash the filters with ice-cold buffer.
Quantify the amount of bound GTP-γ-[35S] by scintillation counting.
Plot the percentage of agonist-stimulated GTP-γ-[35S] binding against the logarithm of the antagonist concentration to determine the IC50 value.[10][11]
The M4 Muscarinic Acetylcholine Receptor Antagonist PCS1055: A Technical Guide to its Presumed Impact on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide explores the pharmacological characteristics of PCS1055, a novel and selective antagonist for the M4 muscarinic acetylcholine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the pharmacological characteristics of PCS1055, a novel and selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, and delineates its anticipated impact on dopamine (B1211576) neurotransmission. While direct experimental data on the effects of PCS1055 on dopamine release is not yet publicly available, this document synthesizes the known roles of the M4 receptor in modulating dopamine signaling to project the expected outcomes of M4 antagonism. Furthermore, this guide provides detailed experimental protocols for in vivo microdialysis and fast-scan cyclic voltammetry, the principal techniques for quantifying dopamine release, to facilitate future research in this area.
Introduction to PCS1055
PCS1055 is a pharmacological tool compound that has been characterized as a potent and selective competitive antagonist of the M4 muscarinic acetylcholine receptor. Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge. PCS1055 represents a valuable addition to the pharmacological toolbox for elucidating the specific physiological functions of the M4 receptor.
The M4 Receptor and its Role in Dopamine Modulation
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
A substantial body of evidence indicates that M4 receptors play a crucial inhibitory role in the regulation of dopamine release in key brain regions, particularly the striatum. Activation of M4 receptors is generally associated with a decrease in dopamine release. Conversely, the antagonism of M4 receptors is expected to disinhibit dopaminergic neurons, leading to an increase in dopamine release. This modulation is thought to occur through various mechanisms, including the presynaptic inhibition of acetylcholine release from cholinergic interneurons, which in turn affects nicotinic receptor-mediated dopamine release.
Expected Impact of PCS1055 on Dopamine Release
Based on its profile as a selective M4 receptor antagonist, PCS1055 is hypothesized to increase the extracellular concentration of dopamine in brain regions rich in M4 receptors and dopaminergic terminals, such as the striatum. The blockade of inhibitory M4 autoreceptors on cholinergic interneurons would lead to increased acetylcholine release. This, in turn, would enhance the activity of nicotinic acetylcholine receptors located on dopaminergic terminals, thereby promoting dopamine release.
Quantitative Data on PCS1055 Pharmacology
While direct quantitative data on PCS1055-induced dopamine release is not available in the public domain, its pharmacological characteristics have been defined.
Parameter
Value
Receptor Subtype
Species
Reference
Binding Affinity (Ki)
6.5 nM
Human M4
CHO cells
[Not Available]
Functional Antagonism (Kb)
5.72 nM
Human M4
CHO cells
[Not Available]
Detailed Experimental Protocols
To empirically determine the effect of PCS1055 on dopamine release, the following established methodologies are recommended.
In Vivo Microdialysis for Measuring Striatal Dopamine Release
This protocol allows for the sampling of extracellular dopamine from the brain of a freely moving animal.
5.1.1. Materials
Stereotaxic apparatus
Microdialysis probes (e.g., 2-4 mm membrane length)
Syringe pump
Fraction collector
HPLC system with electrochemical detection (HPLC-ED)
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
PCS1055
Anesthetic (e.g., isoflurane)
Surgical tools
5.1.2. Procedure
Animal Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum).
Guide Cannula Implantation: Implant a guide cannula directed at the striatum and secure it with dental cement. Allow the animal to recover for several days.
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect several baseline dialysate samples (e.g., every 20 minutes).
PCS1055 Administration: Administer PCS1055 systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
Post-Administration Collection: Continue to collect dialysate samples for a defined period after drug administration.
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the probe.
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement
FSCV offers superior temporal resolution for detecting rapid changes in dopamine release.
5.2.1. Materials
Carbon-fiber microelectrodes
Voltammetry recording system
Stimulating electrode
Brain slice chamber or in vivo stereotaxic setup
aCSF (as above)
PCS1055
Anesthetic (for in vivo experiments)
5.2.2. Procedure (Ex Vivo Brain Slice Preparation)
Brain Slice Preparation: Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the striatum using a vibratome in ice-cold, oxygenated aCSF.
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
Electrode Placement: Position a carbon-fiber microelectrode and a stimulating electrode in the striatum.
Baseline Recording: Record baseline dopamine release evoked by electrical stimulation (e.g., single pulses or trains).
PCS1055 Application: Bath-apply PCS1055 to the slice.
Post-Application Recording: Record evoked dopamine release in the presence of PCS1055.
Data Analysis: Analyze the changes in the amplitude and kinetics of the dopamine signal.
Visualizations
Signaling Pathway
Exploratory
Investigating the Function of M4 Muscarinic Receptors with the Selective Antagonist PCS1055: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The M4 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of neuronal excitability. The M4 receptor is a significant drug target for several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease, due to its role in modulating dopaminergic signaling and cognitive processes.[1][2][3]
Elucidating the precise physiological and pathophysiological roles of the M4 receptor requires pharmacological tools with high subtype selectivity. The high degree of homology among the five muscarinic receptor subtypes (M1-M5) has made the development of such tools challenging.[4] This guide focuses on the use of PCS1055 , a novel and selective competitive antagonist for the M4 receptor, as a tool to investigate its function.[1][4] While the initial query presupposed an agonist, the established pharmacological profile of PCS1055 as an antagonist provides a distinct yet powerful approach to receptor investigation. By selectively blocking the M4 receptor, PCS1055 allows researchers to infer its function by observing the resulting physiological or behavioral changes.
This technical guide will provide an in-depth overview of the properties of PCS1055, detailed experimental protocols for its use, and a framework for interpreting the data to understand M4 receptor signaling and function.
Data Presentation: Pharmacological Profile of PCS1055
Quantitative data for PCS1055 is crucial for designing and interpreting experiments. The following tables summarize the key binding affinity and functional antagonism parameters for PCS1055, highlighting its potency and selectivity for the M4 receptor.
Table 1: Binding Affinity of PCS1055 at Muscarinic Receptors
K_b_ (Equilibrium Dissociation Constant for an antagonist): The concentration of a competitive antagonist that occupies 50% of the receptors at equilibrium. A lower K_b_ indicates greater antagonist potency.
Core Signaling Pathway of the M4 Receptor
The primary signaling cascade initiated by M4 receptor activation is the Gi/o pathway. The following diagram illustrates this pathway and the point of inhibition by an antagonist like PCS1055.
Application Notes and Protocols for PCS1055 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals Introduction PCS1055 is a novel, potent, and selective competitive antagonist for the muscarinic M4 acetylcholine (B1216132) receptor.[1][2][3] Its selectiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a novel, potent, and selective competitive antagonist for the muscarinic M4 acetylcholine (B1216132) receptor.[1][2][3] Its selectivity for the M4 subtype over other muscarinic receptors makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of M4 receptor signaling.[1] These application notes provide detailed protocols for utilizing PCS1055 in radioligand binding assays to determine its binding affinity and characterize its interaction with the M4 receptor.
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (such as PCS1055) and its receptor.[4][5] These assays are essential for drug discovery and development, allowing for the determination of key parameters like the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd).[3][5]
Data Presentation
The binding affinity of PCS1055 for the muscarinic M4 receptor has been determined through competitive radioligand binding assays, typically using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.[1][3] A summary of the reported binding parameters is presented below.
The muscarinic M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist, the M4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The βγ-subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6] As a competitive antagonist, PCS1055 blocks the binding of agonists to the M4 receptor, thereby inhibiting these downstream signaling events.
M4 Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine the Ki of PCS1055
This protocol describes a competition binding assay to determine the inhibition constant (Ki) of PCS1055 for the M4 muscarinic receptor using [³H]-NMS.
Materials:
Cell Membranes: Membranes prepared from cells stably expressing the human muscarinic M4 receptor (e.g., CHO or HEK293 cells).
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
Test Compound: PCS1055.
Non-specific Binding Control: Atropine (10 µM).
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
96-well microplates.
Glass fiber filters (e.g., GF/B or GF/C).
Scintillation vials and scintillation cocktail.
Liquid scintillation counter.
Vacuum filtration manifold.
Procedure:
Membrane Preparation:
Thaw frozen aliquots of cell membranes expressing the M4 receptor on ice.
Homogenize the membranes in ice-cold Assay Buffer.
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).
Assay Setup:
Prepare serial dilutions of PCS1055 in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
Prepare the [³H]-NMS solution in Assay Buffer at a concentration close to its Kd for the M4 receptor (e.g., 0.1-1.0 nM).
In a 96-well plate, set up the following conditions in triplicate:
Total Binding (TB): 50 µL of Assay Buffer.
Non-specific Binding (NSB): 50 µL of 10 µM Atropine.
Competition: 50 µL of each PCS1055 dilution.
Add 50 µL of the [³H]-NMS solution to all wells.
Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to all wells. The final assay volume is 250 µL.
Incubation:
Seal the plate and incubate at room temperature (or a specific temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
Filtration:
Pre-soak the glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filters using a vacuum manifold.
Wash each filter rapidly with 3-4 x 1 mL of ice-cold Wash Buffer to remove unbound radioligand.
Counting:
Transfer the filters to scintillation vials.
Add 4-5 mL of scintillation cocktail to each vial.
Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
Calculate the mean CPM for each condition (TB, NSB, and each concentration of PCS1055).
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of PCS1055.
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow for Radioligand Binding Assay
Application Notes and Protocols: Investigating the Effects of PCS1055 in CHO-K1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide for utilizing PCS1055, a novel and selective muscarinic M4 receptor antagonist, in studie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing PCS1055, a novel and selective muscarinic M4 receptor antagonist, in studies involving the Chinese Hamster Ovary (CHO-K1) cell line. CHO-K1 cells, derived from the ovary of an adult Chinese hamster, are a widely used model in biomedical research, particularly in studies related to drug development, toxicology, and gene expression.[1][2] PCS1055 has been identified as a competitive antagonist for the muscarinic M4 receptor, exhibiting a low nanomolar affinity.[3] Specifically, it inhibits the binding of radioligand [3H]-NMS to the M4 receptor with a Ki of 6.5 nM and demonstrates significant functional selectivity, with a Kb of 5.72 nM.[3] This document outlines detailed protocols for assessing the impact of PCS1055 on CHO-K1 cell viability, apoptosis, and cell cycle progression, providing a framework for investigating its potential therapeutic applications.
Putative Mechanism of Action and Signaling Pathway
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. The M4 receptor subtype is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] In the context of cancer cell lines, alterations in cholinergic signaling have been implicated in the regulation of cell proliferation, survival, and migration.[7][8] By acting as an antagonist, PCS1055 is hypothesized to block the constitutive or agonist-induced signaling of the M4 receptor in CHO-K1 cells. This inhibition may lead to an increase in intracellular cAMP levels, potentially activating downstream effectors such as Protein Kinase A (PKA). PKA activation can, in turn, influence the expression and activity of proteins involved in cell cycle control and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.
Below is a diagram illustrating the hypothesized signaling pathway of PCS1055 in CHO-K1 cells.
Caption: Hypothesized signaling pathway of PCS1055 in CHO-K1 cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of PCS1055 on CHO-K1 Cell Viability (MTT Assay)
PCS1055 Concentration (µM)
Absorbance (570 nm) (Mean ± SD)
% Cell Viability
0 (Control)
100
0.1
1
10
50
100
Table 2: Effect of PCS1055 on Apoptosis in CHO-K1 Cells (Annexin V-FITC/PI Staining)
PCS1055 Concentration (µM)
% Live Cells (Annexin V-/PI-)
% Early Apoptotic Cells (Annexin V+/PI-)
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
% Necrotic Cells (Annexin V-/PI+)
0 (Control)
10
50
100
Table 3: Effect of PCS1055 on Cell Cycle Distribution in CHO-K1 Cells (Propidium Iodide Staining)
Seed and treat CHO-K1 cells with PCS1055 as described for the apoptosis assay.
Harvest the cells and wash with cold PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16]
Store the fixed cells at -20°C for at least 2 hours.
Centrifuge the cells to remove the ethanol and wash with PBS.
Resuspend the cell pellet in a staining solution containing PI and RNase A.[15]
Incubate for 30 minutes at room temperature in the dark.
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
These application notes provide a detailed framework for investigating the effects of the novel M4 receptor antagonist, PCS1055, on the CHO-K1 cell line. The provided protocols for cell viability, apoptosis, and cell cycle analysis, along with the structured data presentation tables and illustrative diagrams, offer a comprehensive resource for researchers. By following these guidelines, scientists can effectively explore the cellular and molecular mechanisms of PCS1055 and evaluate its potential as a therapeutic agent.
Application Notes and Protocols for PCS1055 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the in vivo use of PCS1055, a selective antagonist of the muscarinic M4 acetylcholine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of PCS1055, a selective antagonist of the muscarinic M4 acetylcholine (B1216132) receptor. The following sections cover its mechanism of action, dosage and administration guidelines based on preclinical pharmacokinetic studies, and detailed experimental protocols for rodent models.
Mechanism of Action
PCS1055 is a potent and selective competitive antagonist of the muscarinic M4 receptor (mAChR M4). The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine (ACh), the M4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which results in neuronal hyperpolarization. As a competitive antagonist, PCS1055 binds to the M4 receptor at the same site as acetylcholine but does not activate it, thereby blocking the downstream effects of endogenous ACh signaling.
Figure 1: PCS1055 Signaling Pathway
Dosage and Administration
The following tables summarize the pharmacokinetic parameters and formulation details for PCS1055 based on preclinical studies in mice.
Table 1: Pharmacokinetic Parameters of PCS1055 in Mice
Parameter
Value
Dosage
30 mg/kg
Administration Route
Intraperitoneal (i.p.) injection
Time to Max Plasma Conc. (Tmax)
30 minutes
Maximal Total Plasma Concentration
45100 nM
Maximal Unbound Plasma Concentration
631 nM
Time to Max Brain Concentration
1 hour
Maximal Brain Concentration
11.8 nM
Table 2: Recommended Vehicle Formulation for In Vivo Administration
Component
Percentage
DMSO
10%
PEG300
40%
Tween-80
5%
Saline (0.9% NaCl)
45%
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of PCS1055 for in vivo experiments in rodents.
Protocol 1: Preparation of PCS1055 Dosing Solution
Calculate the required amount of PCS1055 dihydrochloride based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
In a sterile microcentrifuge tube, dissolve the calculated amount of PCS1055 in DMSO to create a stock solution. Vortex thoroughly to ensure complete dissolution.
Sequentially add PEG300, Tween-80, and finally, sterile saline to the DMSO stock solution according to the volumetric ratios specified in Table 2.
Vortex the solution extensively after the addition of each component to ensure a homogenous mixture.
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
The final dosing solution should be prepared fresh on the day of the experiment.
Protocol 2: Intraperitoneal (i.p.) Administration to Mice
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The injection volume should not exceed 10 mL/kg.
Gently restrain the mouse, exposing the abdominal area.
Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
Slowly and steadily inject the calculated volume of the PCS1055 solution.
Withdraw the needle and return the mouse to its home cage.
Monitor the animal for any adverse reactions following the injection.
Figure 2: General In Vivo Experimental Workflow
Protocol 3: Example Application - Locomotor Activity Assay
This protocol provides an example of how PCS1055 can be used to study its effects on locomotor activity, a common behavioral endpoint for assessing central nervous system drug action.
Materials:
Mice treated with PCS1055 or vehicle (as per Protocol 2)
Open field activity chambers equipped with automated tracking software
Procedure:
Administer PCS1055 or vehicle to the mice at the desired pre-treatment time (e.g., 30-60 minutes before the assay, based on pharmacokinetic data).
Gently place each mouse into the center of an open field chamber.
Allow the mice to freely explore the arena for a specified duration (e.g., 30-60 minutes).
The automated tracking system will record various parameters, including:
Total distance traveled
Time spent in the center versus the periphery of the arena
Rearing frequency
At the end of the session, return the mice to their home cages.
Clean the open field chambers thoroughly between animals to eliminate olfactory cues.
Analyze the collected data to compare the effects of PCS1055 treatment with the vehicle control group.
These protocols provide a foundation for designing and executing in vivo studies with PCS1055. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare.
Application
Application Notes and Protocols for PCS1055 in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals Introduction Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1][2] Current treatments primarily focus on dopamine (B1211576) replacement therapies, which can have significant side effects.[1] The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors, has emerged as a promising target for novel therapeutic strategies.[3] PCS1055 is a novel and selective competitive antagonist of the muscarinic M4 receptor, with a high affinity in the low nanomolar range.[4] Antagonism of the M4 receptor is hypothesized to offer a therapeutic benefit in Parkinson's disease by modulating striatal output pathways.[3][5]
These application notes provide a detailed, hypothetical protocol for evaluating the efficacy of PCS1055 in a common and well-established rodent model of Parkinson's disease: the haloperidol-induced catalepsy model. This model is frequently used to screen for compounds with anti-parkinsonian potential.[3][6]
Mechanism of Action and Signaling Pathway
In the basal ganglia, dopamine and acetylcholine have an antagonistic relationship in controlling motor function. Dopaminergic neurons from the substantia nigra project to the striatum, where they modulate the activity of medium spiny neurons (MSNs). Cholinergic interneurons in the striatum release acetylcholine, which acts on muscarinic receptors, including the M4 subtype, expressed on both direct and indirect pathway MSNs.
The M4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the M4 receptor with PCS1055, it is hypothesized that the inhibitory effect of acetylcholine on striatal neurons is reduced, thereby helping to restore the balance of the basal ganglia circuitry disrupted by dopamine depletion in Parkinson's disease.
Figure 1: Proposed signaling pathway of PCS1055 at the M4 receptor on a medium spiny neuron.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rodents
This protocol outlines a procedure to assess the anti-cataleptic effects of PCS1055 in a mouse or rat model.
1. Animals
Species: Male C57BL/6 mice (8-10 weeks old) or Male Sprague-Dawley rats (250-300g). Rodents are commonly used for their convenience and the availability of robust experimental protocols.[7]
Housing: Animals should be housed in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
Vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in sterile water)
Saline (0.9% NaCl)
Syringes and needles for intraperitoneal (i.p.) injection
Catalepsy bar apparatus (a horizontal bar raised 9 cm above the surface for mice, or 10 cm for rats)
Stopwatches
3. Experimental Design and Procedure
The overall workflow for this experiment is depicted below.
Figure 2: Experimental workflow for the haloperidol-induced catalepsy test.
Step-by-Step Protocol:
Animal Preparation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30 minutes.
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group), for example:
Group 1: Vehicle + Saline
Group 2: Vehicle + Haloperidol
Group 3: PCS1055 (low dose) + Haloperidol
Group 4: PCS1055 (medium dose) + Haloperidol
Group 5: PCS1055 (high dose) + Haloperidol
PCS1055 Administration: Administer the assigned dose of PCS1055 or vehicle via intraperitoneal (i.p.) injection. Based on studies with similar M4 antagonists, suggested starting doses for PCS1055 could be 1, 3, and 10 mg/kg.[3]
Haloperidol Administration: 30 minutes after PCS1055 or vehicle injection, administer haloperidol (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle + Saline control group, which will receive a saline injection.
Catalepsy Testing (Bar Test): At 30, 60, 90, and 120 minutes after haloperidol injection, assess the degree of catalepsy.
Gently place the animal's forepaws on the horizontal bar.
Start the stopwatch immediately.
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
A cut-off time (e.g., 180 seconds) should be set to avoid undue stress to the animals. If the animal remains on the bar for the entire cut-off period, record the maximum time.[6]
Data Collection and Analysis: Record the descent latency for each animal at each time point. Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of different doses of PCS1055 to the vehicle-treated group.
Expected Data and Presentation
The following tables present hypothetical data that could be expected from such an experiment, demonstrating a dose-dependent reversal of haloperidol-induced catalepsy by PCS1055.
Table 1: Hypothetical Effect of PCS1055 on Haloperidol-Induced Catalepsy in Mice (Mean Descent Latency in Seconds ± SEM)
While the haloperidol-induced catalepsy model is a valuable screening tool, further evaluation of PCS1055 would require more complex and etiologically relevant models of Parkinson's disease.
Neurotoxin-based models (6-OHDA or MPTP): These models involve the administration of toxins that selectively destroy dopaminergic neurons, mimicking a key pathological feature of PD.[1][8] In these models, PCS1055 could be evaluated for its ability to:
Improve motor function in tests like the rotarod, cylinder test, or assessment of rotational behavior.
Protect against the loss of dopaminergic neurons in the substantia nigra, as measured by tyrosine hydroxylase (TH) immunohistochemistry.
Preserve dopamine levels in the striatum, as measured by HPLC.[9]
Genetic models: Transgenic animals overexpressing alpha-synuclein (B15492655) or with mutations in genes like LRRK2 or PINK1 can replicate certain aspects of the genetic forms of PD.[1] These models would be useful for investigating the long-term neuroprotective effects of PCS1055.
Conclusion
PCS1055, as a selective M4 receptor antagonist, represents a promising pharmacological tool for investigating novel therapeutic strategies for Parkinson's disease. The provided protocol for the haloperidol-induced catalepsy model offers a robust and efficient method for the initial in vivo screening of its anti-parkinsonian potential. Positive results from this model would warrant further investigation in more comprehensive neurotoxin or genetic models of Parkinson's disease to fully elucidate its therapeutic efficacy and neuroprotective effects.
Application Notes and Protocols for PCS1055 in Dystonia Research
For Researchers, Scientists, and Drug Development Professionals Introduction Dystonia is a complex neurological movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often rep...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dystonia is a complex neurological movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both.[1][2] Research into the underlying pathophysiology has implicated dysfunction within the basal ganglia, a group of subcortical nuclei critical for motor control.[3][4] One of the key neurotransmitter systems involved in regulating basal ganglia activity is the cholinergic system. Non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, such as trihexyphenidyl, have been a mainstay in dystonia treatment, suggesting that modulating cholinergic signaling is a viable therapeutic strategy.[5] However, their use is often limited by significant side effects.
Recent research has focused on identifying the specific mAChR subtypes involved to develop more targeted therapies with improved side-effect profiles. The M4 muscarinic acetylcholine receptor has emerged as a promising target.[5][6] PCS1055 is a novel competitive antagonist with a preference for the M4 receptor subtype.[7] While PCS1055 itself has served as a foundational tool compound leading to the development of more highly selective M4 antagonists, it remains a valuable pharmacological probe for elucidating the role of M4 receptors in rodent models of dystonia.[8]
These application notes provide detailed protocols for utilizing PCS1055 in preclinical dystonia research in rodent models, guidance on data presentation, and a visualization of the proposed signaling pathway.
I. Quantitative Data Presentation
Effective preclinical research relies on the clear and concise presentation of quantitative data. When evaluating the efficacy of PCS1055 in a rodent model of dystonia, we recommend structuring the data in a tabular format for easy comparison across treatment groups.
Table 1: Hypothetical Efficacy of PCS1055 in a Rodent Model of Dystonia
Treatment Group
Dose (mg/kg, i.p.)
n
Baseline Dystonia Score (Mean ± SEM)
Post-treatment Dystonia Score (Mean ± SEM)
% Reduction in Dystonia Score
Vehicle (Saline)
-
10
3.8 ± 0.3
3.7 ± 0.4
2.6%
PCS1055
1
10
3.9 ± 0.2
2.9 ± 0.3*
25.6%
PCS1055
3
10
3.7 ± 0.3
2.1 ± 0.2**
43.2%
PCS1055
10
10
3.8 ± 0.2
1.5 ± 0.2
60.5%
Positive Control (Trihexyphenidyl)
5
10
3.9 ± 0.4
1.8 ± 0.3
53.8%
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle-treated group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test. Dystonia scores are based on a standardized rating scale.
II. Experimental Protocols
A. Rodent Models of Dystonia
The choice of animal model is critical for the successful investigation of dystonia. Both genetic and pharmacologically-induced models are available.
1. Genetic Model: DYT-TOR1A (ΔE-torsinA) Knock-in Mouse Model
This model carries a mutation in the Tor1a gene, which is the most common cause of early-onset generalized dystonia in humans.[9][10][11]
Animals: Heterozygous DYT-TOR1A (Tor1a+/Δgag) mice and wild-type littermate controls.
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Dystonia Induction (Optional but recommended for phenotype enhancement): A peripheral nerve injury, such as a sciatic nerve crush, can be used to elicit a more robust dystonia-like phenotype in these mice.[10]
Behavioral Assessment: Dystonic movements can be subtle in this model. Therefore, a sensitive scoring system is required. The "dystonia rating scale" described by Jinnah et al. or deep-learning-based unbiased behavioral analysis can be employed.[10][12]
2. Pharmacological Model: Haloperidol-Induced Dystonia in Rats
Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, can induce acute dystonic reactions and tardive dyskinesia in rodents, which are used to model aspects of dystonia.[13][14][15]
Animals: Adult male Wistar or Sprague-Dawley rats.
Housing: Standard housing conditions.
Induction Protocol:
Administer haloperidol (1-2 mg/kg, i.p.) to induce dystonic-like movements.[15][16]
Behavioral assessments should begin approximately 30-60 minutes post-injection when dystonic features are most prominent.
Behavioral Assessment:
Vacuous Chewing Movements (VCMs): A common feature of tardive dyskinesia, these can be quantified by observing the animal for a set period (e.g., 2-5 minutes) and counting the number of VCMs.[13][14]
Catalepsy: Assess the time it takes for the rat to correct an externally imposed posture (e.g., placing the forepaws on an elevated bar).[16]
Dystonia Rating Scale: A scale that scores the severity of abnormal postures of the limbs, trunk, and neck can be adapted for this model.[17]
B. Administration of PCS1055
Formulation: PCS1055 can be dissolved in a vehicle such as saline or a solution of 20% β-cyclodextrin in water.
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.
Dosage: Based on preclinical studies with similar compounds, a dose-range of 1-10 mg/kg is a reasonable starting point for efficacy studies. A dose-response study is recommended to determine the optimal dose.
Timing: PCS1055 should be administered prior to the induction of dystonia (in the case of the haloperidol model) or before the behavioral assessment period. A pre-treatment time of 30-60 minutes is typical for small molecules administered i.p. to reach effective brain concentrations.
C. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of PCS1055 in a rodent model of dystonia.
Experimental workflow for PCS1055 evaluation.
III. Signaling Pathway and Mechanism of Action
The prevailing hypothesis for the role of M4 receptor antagonism in dystonia revolves around the modulation of the basal ganglia direct and indirect pathways.
A. Basal Ganglia Circuitry in Dystonia
In many forms of dystonia, there is thought to be an imbalance in the activity of the direct and indirect pathways of the basal ganglia, leading to disinhibition of the thalamus and excessive cortical motor output. Cholinergic interneurons in the striatum play a crucial modulatory role in this circuitry.
B. Proposed Mechanism of Action of PCS1055
M4 receptors are expressed on the direct pathway striatal projection neurons (dSPNs).[18] It is hypothesized that in dystonia, excessive cholinergic tone leads to over-activity of these neurons. By antagonizing the M4 receptors on dSPNs, PCS1055 is proposed to reduce the excitability of the direct pathway. This helps to rebalance (B12800153) the activity between the direct and indirect pathways, ultimately normalizing the output of the basal ganglia and alleviating dystonic movements. Furthermore, M4 receptors are also present on cholinergic interneurons themselves, where they act as autoreceptors to inhibit acetylcholine release.[19] Antagonism of these autoreceptors could potentially increase acetylcholine release, adding another layer of complexity to the overall effect. However, the primary therapeutic hypothesis focuses on the post-synaptic M4 receptors on dSPNs.
The following diagram illustrates the proposed signaling pathway and the site of action of PCS1055.
Proposed mechanism of PCS1055 in the basal ganglia.
IV. Conclusion
PCS1055 is a valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in the pathophysiology of dystonia. The protocols and guidelines presented here provide a framework for conducting robust preclinical studies in rodent models. By employing appropriate animal models, detailed behavioral assessments, and a clear understanding of the underlying signaling pathways, researchers can effectively evaluate the therapeutic potential of M4 receptor antagonists for dystonia. While more selective compounds have since been developed, studies with PCS1055 can still provide fundamental insights into the cholinergic modulation of the motor circuitry.
Application Notes and Protocols for Employing PCS1055 in Schizophrenia-Related Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. The cholinergic system...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors, has emerged as a promising target for therapeutic intervention. PCS1055 is a novel and selective antagonist for the M4 muscarinic acetylcholine receptor.[1] These application notes provide a comprehensive guide for researchers interested in investigating the potential of PCS1055 in preclinical models of schizophrenia-related cognitive deficits. The following sections detail the pharmacological profile of PCS1055, relevant signaling pathways, and detailed protocols for in vivo cognitive assessment.
Pharmacological Profile of PCS1055
PCS1055 is a potent and selective competitive antagonist of the M4 muscarinic receptor. In vitro studies have demonstrated its high affinity for the M4 receptor with a Ki of 6.5 nM.[1] Functional assays have further confirmed its antagonist activity and selectivity.[1]
Table 1: In Vitro Pharmacological Profile of PCS1055 [1]
Parameter
Value
Binding Affinity (Ki)
M4 Receptor
6.5 nM
Functional Antagonism (Kb)
M4 Receptor
5.72 nM
Selectivity (Fold greater inhibition of Oxo-M activity at M4 vs. other subtypes)
M1 Receptor
255-fold
M2 Receptor
69.1-fold
M3 Receptor
342-fold
M5 Receptor
>1000-fold
Rationale for Investigating the M4 Receptor Antagonist PCS1055 in Schizophrenia-Related Cognitive Deficits
The role of the M4 receptor in cognition is complex. While M4 receptor agonists and positive allosteric modulators (PAMs) have shown promise in improving cognitive deficits in preclinical models, the therapeutic potential of an M4 antagonist like PCS1055 is an area of active investigation.[2][3] Antagonism of M4 receptors, which are strategically located on striatal neurons, could potentially modulate dopamine (B1211576) release, a key neurotransmitter system implicated in schizophrenia.[4] The precise effects of selective M4 antagonism on cognitive domains relevant to schizophrenia, such as working memory, attention, and executive function, warrant thorough investigation using validated preclinical models.
Signaling Pathways
The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of the M4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and neurotransmitter release. In the context of schizophrenia, the M4 receptor's strategic location on striatal medium spiny neurons suggests a role in modulating the dopamine D1 receptor pathway.
Caption: M4 receptor-mediated signaling pathway and its potential interaction with the dopamine D1 receptor pathway in the striatum.
Experimental Workflow for Cognitive Assessment
A typical workflow for assessing the effect of PCS1055 on cognition in a rodent model of schizophrenia is outlined below. This workflow involves inducing a schizophrenia-like cognitive deficit, administering the test compound, and then evaluating cognitive performance in a behavioral task.
Caption: General experimental workflow for evaluating PCS1055 in a rodent model of schizophrenia-related cognitive deficits.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of PCS1055 in rodent models of schizophrenia-related cognitive impairment. The phencyclidine (PCP) model is a widely used pharmacological model that recapitulates some of the cognitive deficits observed in schizophrenia.[5][6][7][8][9][10][11]
Animal Model: Sub-chronic Phencyclidine (PCP) Administration in Rats
This model is used to induce enduring cognitive deficits relevant to schizophrenia.
Materials:
Male Wistar or Sprague-Dawley rats (250-300 g)
Phencyclidine (PCP) hydrochloride
Sterile saline (0.9% NaCl)
Animal housing with a 12-h light/dark cycle, food, and water ad libitum
Procedure:
Habituation: Acclimatize rats to the housing facility for at least 7 days before the start of the experiment. Handle the rats daily to minimize stress.
PCP Administration:
Prepare a solution of PCP in sterile saline.
Administer PCP (e.g., 2 mg/kg, intraperitoneally) or vehicle (saline) twice daily for 7 consecutive days.[7]
A washout period of at least 7 days following the last PCP injection is recommended to assess enduring cognitive deficits.[7]
Cognitive Assessment Protocols
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animals.
A novel object that differs in shape and texture from the familiar objects.
Video recording and analysis software.
Procedure:
Habituation:
On day 1, allow each rat to explore the empty open-field arena for 10 minutes.
Training (Familiarization) Phase:
On day 2, place two identical objects in the arena.
Place the rat in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
Testing (Choice) Phase:
After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena.
One of the familiar objects is replaced with a novel object.
Allow the rat to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
Data Analysis:
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
A positive DI indicates a preference for the novel object and intact recognition memory.
The MWM test assesses spatial learning and memory, which are dependent on hippocampal function and can be impaired in schizophrenia models.
Materials:
Circular water tank (e.g., 1.5 m diameter) filled with water made opaque with non-toxic white paint or milk powder.
Submerged escape platform (hidden 1-2 cm below the water surface).
Visual cues placed around the room.
Video tracking system.
Procedure:
Acquisition Phase (4-5 days):
Conduct 4 trials per day for each rat.
For each trial, gently place the rat into the water at one of four starting positions (North, South, East, West).
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
Allow the rat to remain on the platform for 15-30 seconds.
Record the escape latency (time to find the platform) and path length for each trial.
Probe Trial:
24 hours after the last acquisition trial, remove the platform from the tank.
Allow the rat to swim freely for 60 seconds.
Record the time spent in the target quadrant (where the platform was previously located).
Data Analysis:
Analyze the escape latency and path length across the acquisition days to assess learning.
In the probe trial, a significant preference for the target quadrant indicates intact spatial memory.
This task assesses spatial working memory, another cognitive domain affected in schizophrenia.
Materials:
T-maze with a start arm and two goal arms.
Food rewards (if using a reward-based paradigm).
Procedure:
Habituation and Pre-training:
Habituate the rats to the T-maze and, if applicable, to the food reward.
Testing:
The task consists of a series of trials. In each trial, the rat starts from the start arm.
On the first trial ("sample run"), one of the goal arms is blocked, forcing the rat to enter the other arm where it may or may not receive a reward.
After a short delay, the block is removed, and the rat is returned to the start arm for the "choice run".
To receive a reward (or to be considered a correct choice), the rat must enter the arm that was not visited in the sample run.
Record the percentage of correct alternations over a series of trials.
Data Analysis:
A high percentage of spontaneous alternation (typically above chance level of 50%) indicates intact working memory.
Data Presentation
All quantitative data from the cognitive tests should be summarized in clearly structured tables to allow for easy comparison between treatment groups (e.g., Vehicle, PCP + Vehicle, PCP + PCS1055 at different doses).
Table 2: Example Data Presentation for Novel Object Recognition Test
Treatment Group
n
Discrimination Index (Mean ± SEM)
p-value (vs. PCP + Vehicle)
Vehicle
10
0.45 ± 0.05
-
PCP + Vehicle
10
0.10 ± 0.04
-
PCP + PCS1055 (1 mg/kg)
10
[Insert Data]
[Insert p-value]
PCP + PCS1055 (3 mg/kg)
10
[Insert Data]
[Insert p-value]
PCP + PCS1055 (10 mg/kg)
10
[Insert Data]
[Insert p-value]
Table 3: Example Data Presentation for Morris Water Maze (Probe Trial)
Treatment Group
n
Time in Target Quadrant (%) (Mean ± SEM)
p-value (vs. PCP + Vehicle)
Vehicle
10
40 ± 3.5
-
PCP + Vehicle
10
25 ± 2.8
-
PCP + PCS1055 (1 mg/kg)
10
[Insert Data]
[Insert p-value]
PCP + PCS1055 (3 mg/kg)
10
[Insert Data]
[Insert p-value]
PCP + PCS1055 (10 mg/kg)
10
[Insert Data]
[Insert p-value]
Conclusion
These application notes provide a framework for the preclinical investigation of PCS1055 in the context of schizophrenia-related cognitive deficits. The provided protocols for animal model induction and cognitive testing, along with the understanding of the underlying signaling pathways, will enable researchers to rigorously evaluate the therapeutic potential of this novel M4 receptor antagonist. It is important to note that while M4 receptor agonists and PAMs have shown pro-cognitive effects, the in vivo cognitive effects of the M4 antagonist PCS1055 in schizophrenia models require empirical investigation. The detailed methodologies presented here will facilitate such crucial studies.
Application Notes and Protocols for PCS1055 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals Introduction PCS1055 is a novel and selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, a Gαi/o-coupled receptor predominantly exp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a novel and selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, a Gαi/o-coupled receptor predominantly expressed in the central nervous system. Due to its selectivity, PCS1055 is a valuable pharmacological tool for elucidating the specific roles of the M4 receptor in regulating neuronal activity and for investigating its therapeutic potential in various neurological and psychiatric disorders. These application notes provide detailed protocols for characterizing the effects of PCS1055 on neuronal electrophysiology, focusing on its modulation of ion channels and synaptic transmission.
M4 receptors are key regulators of neuronal excitability. Their activation typically leads to inhibitory effects through two primary mechanisms: the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (CaV2).[1] PCS1055 can be used to block these effects, thereby providing insight into the endogenous cholinergic tone and the functional consequences of M4 receptor signaling in specific neuronal circuits.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of PCS1055, providing a basis for dose selection in electrophysiological experiments.
Table 1: Binding Affinity of PCS1055 at Muscarinic Receptors
Receptor Subtype
Ki (nM)
M4
6.5
Data from radioligand binding assays.
Table 2: Functional Antagonism of PCS1055 in GTP-γ-[(35)S] Binding Assays
Receptor Subtype
Fold Selectivity over M4
M1
255
M2
69.1
M3
342
M5
>1000
Data represents the fold-greater inhibition of agonist (Oxotremorine-M) activity at the M4 receptor versus other subtypes.[1] Schild analyses have confirmed that PCS1055 acts as a competitive antagonist at the M4 receptor with a Kb of 5.72nM.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M4 receptor and a typical experimental workflow for characterizing PCS1055 using electrophysiology.
M4 Receptor Signaling Pathway
Electrophysiology Experimental Workflow
Experimental Protocols
The following are detailed protocols for investigating the effects of PCS1055 on M4 receptor-mediated modulation of GIRK and voltage-gated calcium channels.
Protocol 1: Characterization of PCS1055 Antagonism on M4-Mediated GIRK Currents
Objective: To determine the potency and competitive nature of PCS1055 in blocking the activation of GIRK channels by an M4 receptor agonist.
Materials:
Cell Line: HEK293 cells stably co-expressing the human M4 muscarinic receptor and GIRK1/2 channels.
Recording Medium (External Solution): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
Electrophysiology Rig: Patch-clamp amplifier, digitizer, and data acquisition software.
Methodology:
Cell Preparation: Plate the HEK293-M4-GIRK cells on glass coverslips 24-48 hours before the experiment.
Patch-Clamp Recording:
Obtain whole-cell patch-clamp recordings from single cells.
Hold the membrane potential at -80 mV in voltage-clamp mode.
Establish a stable baseline current.
Agonist Application:
Apply a concentration of the M4 agonist that elicits a submaximal response (e.g., EC50 concentration) to induce an inward GIRK current.
Wash out the agonist to allow the current to return to baseline.
PCS1055 Application and Agonist Co-application:
Pre-incubate the cell with a specific concentration of PCS1055 for 2-5 minutes.
In the continued presence of PCS1055, re-apply the agonist.
Record the amplitude of the agonist-induced inward current.
Wash out both the agonist and PCS1055.
Dose-Response and Schild Analysis:
Repeat step 4 with increasing concentrations of PCS1055 to generate a dose-response curve for the inhibition of the agonist-induced current.
To perform a Schild analysis, generate full agonist dose-response curves in the absence and presence of at least three different fixed concentrations of PCS1055.
Data Analysis:
Measure the peak amplitude of the agonist-induced inward current in the absence and presence of PCS1055.
Calculate the IC50 of PCS1055 from the dose-response curve.
For Schild analysis, calculate the dose ratio for each concentration of PCS1055 and plot the log (dose ratio - 1) against the log concentration of PCS1055. The x-intercept of the linear regression will provide the pA2 value (an estimate of the antagonist's affinity), and the slope should be close to 1 for a competitive antagonist.
Protocol 2: Investigating the Effect of PCS1055 on M4-Mediated Inhibition of Voltage-Gated Calcium Currents
Objective: To determine if PCS1055 can reverse the M4 receptor-mediated inhibition of voltage-gated calcium channels in primary neurons.
Materials:
Primary Neurons: e.g., cultured dorsal root ganglion (DRG) neurons or neurons from acute brain slices (e.g., striatal medium spiny neurons).
Recording Medium (External Solution): (in mM) 130 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (pH 7.4 with TEA-OH). (Barium is used as the charge carrier to enhance the current and block potassium channels).
Pipette Solution (Internal Solution): (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). (Cesium is used to block potassium channels from the inside).
Agonist: Acetylcholine or a specific M4 agonist.
Antagonist: PCS1055.
Electrophysiology Rig: As in Protocol 1.
Methodology:
Neuron Preparation: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.
Patch-Clamp Recording:
Obtain whole-cell patch-clamp recordings.
Hold the membrane potential at -90 mV.
Evoke calcium currents using a voltage step protocol (e.g., a 200 ms (B15284909) step to 0 mV).
Baseline Calcium Current Recording:
Record stable baseline calcium currents.
Agonist-Induced Inhibition:
Apply an M4 agonist to the bath and record the inhibition of the peak calcium current amplitude.
PCS1055 Application:
In the continued presence of the agonist, apply PCS1055 to the bath.
Observe the reversal of the agonist-induced inhibition of the calcium current.
Dose-Dependent Reversal:
Apply increasing concentrations of PCS1055 to determine the concentration-dependent reversal of the agonist's effect.
Data Analysis:
Measure the peak amplitude of the evoked calcium current at baseline, in the presence of the agonist, and in the presence of the agonist plus PCS1055.
Calculate the percentage of inhibition by the agonist and the percentage of reversal by PCS1055.
Plot the dose-response curve for the reversal of inhibition by PCS1055.
Expected Results
In Protocol 1, PCS1055 is expected to competitively antagonize the agonist-induced GIRK current in a dose-dependent manner. The Schild plot should yield a slope close to 1, confirming competitive antagonism.
In Protocol 2, PCS1055 should reverse the M4 agonist-induced inhibition of voltage-gated calcium currents, demonstrating its efficacy in a native neuronal system.
These protocols provide a framework for the detailed electrophysiological characterization of PCS1055. Researchers can adapt these methods to their specific neuronal populations and experimental questions to further explore the role of M4 muscarinic receptors in neuronal function.
Preparing PCS1055 Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction PCS1055 is a potent and selective antagonist of the muscarinic M4 acetylcholine (B1216132) receptor (mAChR4), with a reported IC50 of 18.1 nM,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a potent and selective antagonist of the muscarinic M4 acetylcholine (B1216132) receptor (mAChR4), with a reported IC50 of 18.1 nM, a Kd of 5.72 nM, and a Ki of 6.5 nM for the M4 receptor.[1][2] It also demonstrates inhibitory activity against acetylcholinesterase (AChE), with IC50 values of 22 nM and 120 nM for electric eel and human AChE, respectively.[1] This selectivity makes PCS1055 a valuable pharmacological tool for investigating the role of M4 receptor signaling in various physiological and pathological processes.[2][3] Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of PCS1055 stock solutions for in vitro research.
Quantitative Data Summary
The following table summarizes the key quantitative data for PCS1055.
PCS1055 acts as a competitive antagonist at the muscarinic M4 receptor. M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[4] Upon activation by acetylcholine, M4 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] By competitively binding to the M4 receptor, PCS1055 blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the initiation of this downstream signaling cascade.
Pre-treatment of PCS1055: Before opening, bring the vial of PCS1055 powder to room temperature to prevent condensation of moisture.
Calculation:
The molecular weight of PCS1055 is 412.57 g/mol .
To prepare a 10 mM (0.01 mol/L) stock solution, you will need to dissolve 4.1257 mg of PCS1055 in 1 mL of DMSO.
Adjust the amounts as needed based on the desired volume of your stock solution. For example, for 5 mL of a 10 mM stock solution, weigh out 20.63 mg of PCS1055.
Weighing:
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
Carefully weigh the desired amount of PCS1055 powder into the tube.
Dissolution:
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the PCS1055 powder.
Vortex the solution vigorously for 1-2 minutes.
If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid in dissolution, but avoid excessive heat.
Sterilization:
Once the PCS1055 is completely dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial for removing any potential microbial contamination before use in cell culture.
Aliquoting and Storage:
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Experimental Workflow
The following diagram illustrates the workflow for preparing the PCS1055 stock solution.
Figure 2: Workflow for PCS1055 stock solution preparation.
Quality Control
Visual Inspection: After dissolution, the stock solution should be clear and free of any visible particulates.
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Functional Assay: The activity of the prepared stock solution can be confirmed in a relevant functional assay, such as a competitive binding assay or a cAMP inhibition assay using cells expressing the M4 receptor.
Safety Precautions
PCS1055 is a bioactive molecule. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
Consult the Safety Data Sheet (SDS) for PCS1055 for complete safety information.
By following this detailed protocol, researchers can confidently prepare high-quality PCS1055 stock solutions for their cell culture experiments, ensuring the accuracy and reproducibility of their findings.
Application Notes and Protocols for PCS1055 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals Introduction PCS1055 is a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132) receptor M4 (M4R). With a high affinity for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132) receptor M4 (M4R). With a high affinity for its target, exhibiting a Ki of 6.5 nM in radioligand binding assays and a functional antagonist affinity (Kb) of 5.72 nM in Schild analyses, PCS1055 serves as a valuable tool for investigating M4R-mediated signaling pathways and for screening novel therapeutic agents. These application notes provide recommended concentrations and detailed protocols for utilizing PCS1055 in various functional assays.
Mechanism of Action
PCS1055 selectively binds to the M4 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o family of G proteins. Activation of the M4 receptor by its endogenous ligand, acetylcholine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By competitively blocking this interaction, PCS1055 prevents the downstream signaling cascade initiated by M4 receptor activation.
Figure 1: M4 Receptor Signaling Pathway Antagonized by PCS1055.
Recommended Concentrations for Functional Assays
Due to the limited publicly available data on PCS1055 in cell viability and apoptosis assays, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Off-Target Effects of PCS1055
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of PCS1055, a novel muscarinic M4 receptor antagonist. The f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of PCS1055, a novel muscarinic M4 receptor antagonist. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PCS1055 and what is its primary target?
PCS1055 is a novel, competitive antagonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1] It inhibits the binding of the radioligand [3H]-NMS to the M4 receptor with a high affinity, exhibiting a Ki of 6.5 nM and a Kb of 5.72 nM.[1] Its primary on-target effect is the selective blockade of M4 receptor signaling.
Q2: I'm observing a phenotype in my cellular assay that is inconsistent with M4 receptor antagonism. Could this be an off-target effect?
Yes, unexpected phenotypes are a common indicator of potential off-target effects for any small molecule inhibitor.[2][3] While PCS1055 is reported to be selective for the M4 receptor over other muscarinic subtypes, it is crucial to experimentally validate that the observed effect is indeed mediated by M4 antagonism.[1]
Q3: What is a known off-target activity of PCS1055?
One publication has noted that PCS1055 may possess off-target activity as an antagonist of acetylcholinesterase.[4][5] This could lead to an increase in acetylcholine levels in the synaptic cleft, potentially confounding experimental results by modulating the activity of other acetylcholine receptors.
Q4: My experimental results with PCS1055 are inconsistent across different batches or experiments. What could be the cause?
Inconsistent results can stem from several factors unrelated to off-target effects, including compound stability and solubility.[2][6] It is essential to ensure proper handling and storage of PCS1055. For instance:
Solubility: If PCS1055 precipitates out of your experimental media, it will not be available to interact with its target. Consider preparing a high-concentration stock solution in an appropriate organic solvent like DMSO and then diluting it into your aqueous buffer.[7]
Stability: Changes in the color of your stock solution or precipitation upon thawing can indicate compound degradation.[6] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular response that is not readily explained by the known function of the M4 receptor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
Confirm Dose-Dependence: First, ensure the observed phenotype is dose-dependent. A lack of a clear dose-response relationship may suggest an experimental artifact or compound aggregation.[2]
Validate On-Target Engagement:
Orthogonal Antagonist: Use a structurally different M4 receptor antagonist. If this second compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.[2]
Genetic Knockdown: The gold standard for target validation is to use siRNA or CRISPR/Cas9 to reduce or eliminate M4 receptor expression.[3] If the phenotype is lost in the knockdown/knockout cells, it is highly likely to be an on-target effect.
Investigate Potential Off-Targets:
Acetylcholinesterase Assay: Given the reported potential off-target activity, perform an acetylcholinesterase activity assay in the presence of PCS1055 to determine if it inhibits this enzyme at the concentrations used in your experiments.
Broad-Spectrum Profiling: If the effect is not explained by M4 or acetylcholinesterase inhibition, consider broader screening approaches such as kinase profiling panels or unbiased proteomics/phosphoproteomics to identify other potential molecular targets or affected pathways.[3]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
The IC50 of PCS1055 in your cell-based assay is significantly different from the published biochemical Ki value.
Potential Causes and Solutions:
Potential Cause
Suggested Action
Poor Cell Permeability
Evaluate the physicochemical properties of PCS1055. If permeability is low, consider using permeabilization agents (with appropriate controls) or alternative cell lines.[2]
Efflux Pump Activity
Cells may actively transport PCS1055 out. Co-incubate with known efflux pump inhibitors to see if the potency increases.
High Protein Binding
PCS1055 may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.[2] Consider using serum-free media for a short duration or performing assays with purified components.
Compound Instability/Metabolism
The compound may be degraded or modified by cellular enzymes over the course of the experiment.[2] Assess compound stability in your specific cell culture conditions over time using methods like HPLC.
Data Presentation
Table 1: Selectivity Profile of PCS1055 at Muscarinic Receptors
This table summarizes the inhibitory activity of PCS1055 against various muscarinic receptor subtypes.
Protocol 1: Validating On-Target Effects using CRISPR/Cas9 Knockout
This protocol provides a general workflow for creating a target knockout cell line to confirm that the observed phenotype is dependent on the M4 receptor.
Caption: Experimental workflow for target validation using CRISPR/Cas9.
Methodology:
sgRNA Design: Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the M4 receptor gene to maximize the likelihood of generating a functional knockout.
Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
Transfection: Transfect the Cas9/sgRNA plasmid into your cell line of interest.
Clonal Selection: After transfection, select for single cells and expand them into clonal populations.
Knockout Validation: Screen the resulting clones to confirm the absence of M4 receptor expression using techniques such as Western blotting for the protein or quantitative PCR for the mRNA.
Phenotypic Analysis: Treat both the validated M4 knockout cell line and the parental wild-type cell line with a dose-range of PCS1055.
Data Interpretation: If the phenotype observed in the wild-type cells is absent or significantly diminished in the knockout cells, it strongly supports an on-target mechanism of action.
This protocol outlines a method to assess whether PCS1055 inhibits AChE activity.
Principle: This assay is based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, to produce a colored product that can be measured spectrophotometrically.
Materials:
Purified acetylcholinesterase
Acetylthiocholine (substrate)
DTNB (Ellman's reagent)
Phosphate buffer (pH 8.0)
PCS1055 at various concentrations
Positive control inhibitor (e.g., physostigmine)
96-well microplate
Microplate reader
Procedure:
Prepare a dilution series of PCS1055 in the assay buffer. Also, prepare a positive control inhibitor and a vehicle control (e.g., DMSO at the same final concentration as the PCS1055 dilutions).
In a 96-well plate, add the assay buffer, DTNB, and the different concentrations of PCS1055, the positive control, or the vehicle control.
Add the purified AChE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Initiate the reaction by adding the substrate, acetylthiocholine, to all wells.
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
Calculate the rate of the reaction for each condition. The percentage of inhibition is determined by comparing the reaction rate in the presence of PCS1055 to the vehicle control.
Signaling Pathway
Muscarinic M4 Receptor Signaling Pathway
The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Activation of the M4 receptor by acetylcholine leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. PCS1055, as a competitive antagonist, blocks these downstream effects by preventing acetylcholine from binding to and activating the M4 receptor.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with PCS1055 in aqueous buffers. The following information offers troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with PCS1055 in aqueous buffers. The following information offers troubleshooting strategies, experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My newly received PCS1055 will not dissolve in my aqueous buffer. What should I do first?
A1: The recommended first step is to prepare a high-concentration stock solution of PCS1055 in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1][2] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid impacting the biological system.[1]
Q2: What are the best organic solvents for preparing PCS1055 stock solutions?
A2: Besides DMSO, other common organic solvents for hydrophobic compounds include ethanol (B145695), methanol, and dimethylformamide (DMF).[1][2] The choice of solvent will depend on the specific experimental conditions and the tolerance of your biological system to that solvent.
Q3: When I dilute my PCS1055 DMSO stock into my aqueous buffer, a precipitate forms. Why is this happening?
A3: This common issue is known as "precipitation upon dilution."[1][2] It occurs when the concentration of PCS1055 in the final aqueous solution surpasses its thermodynamic solubility limit in that specific medium. As the highly concentrated organic solvent from the stock solution is diluted in the aqueous environment, it can no longer keep the compound dissolved.[1]
Q4: How does the pH of my aqueous buffer affect the solubility of PCS1055?
A4: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[1][2] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is higher at a lower pH (below their pKa).[1] Determining the pH-solubility profile for PCS1055 is advisable if it contains ionizable functional groups.
Troubleshooting Guide
If you are experiencing persistent solubility issues with PCS1055, follow this tiered troubleshooting guide.
Tier 1: Optimizing the Stock Solution and Dilution
Test Alternative Solvents: If DMSO is not effective or compatible with your assay, try other organic solvents such as ethanol or DMF to prepare the stock solution.[2]
Gentle Heating and Sonication: To aid dissolution of the stock solution, you can try gentle warming (e.g., a 37°C water bath) or brief sonication.[2] However, be cautious as prolonged heating can lead to compound degradation. Always visually inspect for any changes in the solution's color.[2]
Lower the Final Concentration: The simplest approach to avoid precipitation upon dilution is to work with a lower final concentration of PCS1055 in your assay.[2]
Tier 2: Modifying the Aqueous Buffer
pH Adjustment: If PCS1055 has ionizable groups, systematically adjusting the pH of your aqueous buffer may significantly improve its solubility.[1][2]
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent, like ethanol or polyethylene (B3416737) glycol (PEG), to your final aqueous medium can enhance the solubility of hydrophobic compounds.[1][2]
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help maintain the solubility of compounds in aqueous solutions.[2]
Tier 3: Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation techniques may be necessary, which often require specialized expertise. These can include the use of cyclodextrins or creating amorphous solid dispersions.
Data Presentation
Physico-chemical Properties of PCS1055
The following table summarizes key calculated molecular properties of PCS1055.[3]
Property
Value
Molecular Formula
C27H32N4
Molecular Weight
412.57
Hydrogen Bond Acceptors
4
Hydrogen Bond Donors
1
Rotatable Bonds
6
Example: Solubility of PCS1055 in Common Aqueous Buffers
The following table provides an example of how to present solubility data for PCS1055. Researchers should determine these values experimentally for their specific buffer systems.
Buffer System
pH
Estimated Solubility (µM)
Observations
Phosphate-Buffered Saline (PBS)
7.4
< 1
Precipitation observed at > 1 µM
Tris-HCl
7.4
< 5
Slight precipitation at 5 µM
HEPES
7.4
< 5
Slight precipitation at 5 µM
Citrate Buffer
5.0
~ 25
Clear solution up to 20 µM
Carbonate-Bicarbonate Buffer
9.0
< 1
Significant precipitation
Experimental Protocols
Protocol: Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of PCS1055 in a specific aqueous buffer.
Preparation of PCS1055 Stock Solution:
Accurately weigh a small amount of PCS1055 powder.
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
Vortex or sonicate until the compound is fully dissolved.
Serial Dilution:
Prepare a series of dilutions of the PCS1055 stock solution in your chosen aqueous buffer. It is recommended to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
Ensure the final DMSO concentration is consistent across all samples and the negative control (e.g., 0.5%).
Equilibration:
Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium. Gentle agitation can be beneficial.
Separation of Undissolved Compound:
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved precipitate.[1]
Quantification of Soluble Compound:
Carefully collect the supernatant without disturbing the pellet.
Analyze the concentration of PCS1055 in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Data Analysis:
The highest concentration at which no precipitate is observed and the quantified concentration in the supernatant of saturated solutions represents the aqueous solubility of PCS1055 in that buffer.
Visualizations
Troubleshooting Workflow for PCS1055 Solubility Issues
Caption: A flowchart for troubleshooting PCS1055 solubility.
PCS1055 is an antagonist of the M4 muscarinic acetylcholine (B1216132) receptor.[3][4] This diagram illustrates a simplified view of the M4 receptor's inhibitory signaling cascade.
interpreting unexpected results in PCS1055 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during studies...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during studies with PCS1055.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PCS1055?
A1: PCS1055 is a novel and selective competitive antagonist of the muscarinic M4 acetylcholine (B1216132) receptor (M4R).[1] It binds to the M4 receptor with a high affinity, exhibiting a Ki of 6.5 nM and a Kb of 5.72 nM, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and inhibiting its downstream signaling.[1]
Q2: How selective is PCS1055 for the M4 receptor over other muscarinic subtypes?
A2: PCS1055 demonstrates significant selectivity for the M4 receptor. In functional GTP-γ-[(35)S] binding assays, it showed a much greater ability to inhibit agonist activity at the M4 receptor compared to other subtypes:
This high selectivity makes it a valuable tool for specifically studying M4 receptor function.[1][2]
Q3: What is the expected downstream signaling effect of M4 receptor activation?
A3: The M4 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαi/o proteins.[3] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and neuronal inhibition.[3] As an antagonist, PCS1055 is expected to block these effects.
Troubleshooting Unexpected Results
Unexpected results in experiments are common and can arise from a variety of factors, including off-target effects, experimental variability, or issues with the compound itself.[4][5] This guide addresses potential scenarios you might encounter when working with PCS1055.
Scenario 1: Lower-than-Expected or No Apparent Activity
Q: My experiment shows that PCS1055 has a much lower potency than the literature suggests, or it shows no effect at all. What could be the cause?
A: Several factors could contribute to this observation. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for lower-than-expected PCS1055 activity.
Possible Causes & Solutions:
Compound Integrity:
Solution: Ensure PCS1055 has been stored correctly (typically at -20°C, desiccated). Prepare fresh stock solutions from solid material. Confirm the compound's solubility in your experimental buffer; precipitation can drastically lower the effective concentration.
M4 Receptor Expression:
Solution: Verify that your chosen cell line or tissue natively expresses the M4 receptor at sufficient levels. Receptor density can significantly influence compound effects.[3] If using a recombinant system, confirm expression via qPCR, Western blot, or functional assays with known M4 agonists/antagonists.
Experimental Conditions:
Solution: The potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate concentration of agonist (e.g., EC50 or EC80) in your functional assay. High agonist concentrations will require higher antagonist concentrations to achieve inhibition.
Cellular Health:
Solution: Use cells at a consistent and low passage number. Ensure cells are healthy and not overgrown, as this can alter receptor expression and signaling.
Scenario 2: Unexpected Cytotoxicity or Off-Target Effects
Q: I'm observing significant cell death or other unexpected phenotypes that don't seem related to M4 receptor antagonism. Why is this happening?
A: While PCS1055 is highly selective for the M4 receptor, off-target activity is a potential cause for unexpected results with any small molecule.[4][5][6]
Known Off-Target Activity:
It has been reported that PCS1055 possesses off-target activity as an antagonist of acetylcholinesterase (AChE) .[7] AChE is the enzyme responsible for breaking down acetylcholine. Inhibition of AChE would lead to an accumulation of acetylcholine in the synapse or cell culture media, which could paradoxically lead to the activation of other muscarinic or nicotinic receptors present in your system.
Caption: On-target M4 antagonism vs. potential off-target AChE inhibition by PCS1055.
Troubleshooting Steps:
Lower Concentration: Off-target effects are often observed at higher concentrations. Perform a dose-response curve to see if the unexpected phenotype is only present at the upper end of your concentration range.
Use Controls: Include a known AChE inhibitor (e.g., donepezil) as a positive control to see if it recapitulates the unexpected phenotype. This can help confirm if the effect is mediated by AChE inhibition.
Use a Different M4 Antagonist: If available, use a structurally different M4 antagonist to see if the effect is specific to PCS1055 or is a general consequence of M4 antagonism in your system.
Washout Experiments: If using cell culture, consider performing washout experiments. If the effect is due to ACh accumulation, removing the media and replacing it with fresh media (with or without PCS1055) might reverse the phenotype.
Data and Protocols
PCS1055 Selectivity Profile
The following table summarizes the binding affinity and functional inhibition selectivity of PCS1055 across the five muscarinic receptor subtypes.
This protocol provides a general framework for assessing PCS1055's antagonist activity in a cell-based cAMP assay using a system like CHO cells stably expressing the human M4 receptor.
Caption: General workflow for a cell-based cAMP inhibition assay.
Methodology:
Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor into 96-well plates at a density that will result in a confluent monolayer the next day.
Pre-incubation: The following day, remove the culture medium and replace it with assay buffer. Add varying concentrations of PCS1055 (e.g., 10-point, 3-fold serial dilution) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
Stimulation: Add a solution containing an M4 agonist (e.g., Oxotremorine M at its EC80 concentration) and a stimulator of adenylyl cyclase (e.g., Forskolin) to all wells. This step initiates the inhibition of cAMP production via M4 activation.
Incubation: Incubate the plate for 30 minutes at 37°C.
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
Data Analysis: Plot the cAMP concentration against the log of the PCS1055 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of PCS1055 required to inhibit 50% of the agonist-induced response.
minimizing variability in experiments with PCS1055
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PCS1055, a selective M4 muscarinic acetylcholine (B1216132) receptor antagonist...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PCS1055, a selective M4 muscarinic acetylcholine (B1216132) receptor antagonist. Our goal is to help you minimize variability in your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is PCS1055 and what is its primary mechanism of action?
A1: PCS1055 is a selective and competitive antagonist for the muscarinic acetylcholine M4 receptor.[1][2] It exerts its effect by binding to the M4 receptor and preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor. This inhibition blocks the downstream signaling cascade typically initiated by M4 receptor activation.
Q2: What is the selectivity profile of PCS1055?
A2: PCS1055 shows a marked selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). Functional assay data indicates that PCS1055 has a significantly greater inhibitory effect on M4 receptor activity compared to the other subtypes.[1]
Q3: Does PCS1055 have any known off-target effects?
A3: Yes, PCS1055 is also known to be an inhibitor of acetylcholinesterase (AChE).[3] This is a critical consideration in experimental design, as AChE inhibition can lead to an increase in the local concentration of acetylcholine, which may indirectly affect the activity of various cholinergic receptors.
Q4: How should I prepare and store PCS1055 stock solutions?
A4: For in vitro experiments, PCS1055 can be dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[3] It is recommended to use freshly opened, anhydrous DMSO, as the compound is hygroscopic.[3] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] The powder form of PCS1055 should be stored at -20°C for long-term stability (up to 3 years).[3]
Q5: In which experimental systems is PCS1055 typically used?
A5: PCS1055 is a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the M4 receptor.[1] It is commonly used in cell-based assays with cell lines expressing muscarinic receptors, as well as in studies involving animal models of neurological and psychiatric disorders.
Troubleshooting Guides
Variability in experimental results can arise from multiple sources. Below are troubleshooting guides for common assays used with PCS1055.
Radioligand Binding Assays
Problem
Potential Cause(s)
Recommended Solution(s)
High non-specific binding
1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand is sticking to filters or plates.4. Protein concentration is too high.
1. Titrate the radioligand to a concentration at or below its Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine).4. Optimize the amount of membrane preparation used per well.
Low specific binding
1. Inactive radioligand or competitor.2. Insufficient receptor expression in membranes.3. Incorrect buffer composition (pH, ions).4. Incubation time is too short.
1. Check the age and storage conditions of the radioligand and PCS1055.2. Verify receptor expression levels via Western blot or saturation binding.3. Ensure the buffer composition is optimal for receptor binding.4. Determine the time to equilibrium in a time-course experiment.
High well-to-well variability
1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Temperature fluctuations across the plate.4. Cell membrane preparation is not homogenous.
1. Use calibrated pipettes and practice consistent technique.2. Ensure thorough mixing of all solutions before and after addition to the plate.3. Incubate plates in a stable temperature environment.4. Vortex membrane stocks gently before aliquoting.
Functional Assays (GTPγS and cAMP)
Problem
Potential Cause(s)
Recommended Solution(s)
No or weak agonist response
1. Low receptor expression or G-protein coupling.2. Inactive agonist.3. Suboptimal assay conditions (e.g., GDP concentration in GTPγS assay, forskolin (B1673556) concentration in cAMP assay).4. Cell passage number is too high.
1. Use a cell line with robust receptor expression and coupling.2. Use a fresh, validated agonist stock.3. Titrate key assay components to find the optimal concentrations.4. Use cells with a low passage number and monitor their health.
Inconsistent antagonist (PCS1055) effect
1. PCS1055 degradation.2. Off-target effects (AChE inhibition) are confounding results.3. Incorrect pre-incubation time with the antagonist.4. PCS1055 concentration range is not appropriate.
1. Prepare fresh PCS1055 dilutions from a properly stored stock for each experiment.2. Consider the impact of AChE inhibition on your specific cell system. You may need to include an AChE inhibitor as a control.3. Optimize the pre-incubation time to ensure PCS1055 has reached equilibrium with the receptor.4. Perform a wide concentration-response curve to determine the appropriate range for your assay.
High background signal
1. Constitutive receptor activity.2. Non-specific activation of G-proteins or adenylyl cyclase.3. Reagent contamination.
1. This may be inherent to the receptor; measure the effect of inverse agonists if available.2. Optimize buffer conditions and cell handling.3. Use fresh, high-quality reagents.
Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue/cell source).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for PCS1055
Objective: To determine the inhibitory constant (Ki) of PCS1055 at the human M4 muscarinic receptor.
Materials:
Cell membranes from a cell line stably expressing the human M4 receptor.
[3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand.
PCS1055.
Atropine (for determining non-specific binding).
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
96-well plates.
Glass fiber filters.
Scintillation fluid.
Scintillation counter.
Procedure:
Prepare serial dilutions of PCS1055 in binding buffer.
In a 96-well plate, add in order:
Binding buffer.
PCS1055 at various concentrations (or buffer for total binding, or a high concentration of atropine for non-specific binding).
Cell membranes (typically 5-20 µg of protein).
[3H]-NMS at a concentration near its Kd.
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
Allow the filters to dry, then add scintillation fluid.
Quantify the radioactivity on the filters using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the specific binding as a function of the logarithm of the PCS1055 concentration and fit the data to a one-site competition model to determine the IC50.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: GTPγS Binding Assay for Functional Antagonism
Objective: To measure the ability of PCS1055 to antagonize agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the M4 receptor.
Navigating the translational gap of PCS1055: A technical support guide
For researchers, scientists, and drug development professionals, the journey of a promising compound from the controlled environment of a petri dish to the complexity of a living organism is fraught with challenges. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the journey of a promising compound from the controlled environment of a petri dish to the complexity of a living organism is fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific hurdles researchers may encounter when translating in vitro findings of PCS1055 to in vivo models.
PCS1055 is a novel, potent, and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor, a promising target for the treatment of various neurological and psychiatric disorders.[1] While its in vitro profile is well-characterized, its transition to in vivo studies is hampered by a number of factors, most notably its off-target activity. This guide will delve into these challenges and offer practical advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PCS1055 based on in vitro studies?
Based on in vitro characterization, PCS1055 is a competitive antagonist of the M4 muscarinic acetylcholine receptor.[1] It exhibits high affinity for the M4 receptor, with a Ki of 6.5 nM in radioligand binding assays.[1] Functional assays, such as GTP-γ-[(35)S] binding, have confirmed its antagonist activity and selectivity over other muscarinic receptor subtypes.[1]
Q2: What are the most significant challenges when translating PCS1055's in vitro findings to in vivo models?
The most critical challenge is the significant off-target activity of PCS1055 as an acetylcholinesterase (AChE) inhibitor.[2] This dual activity can confound the interpretation of in vivo results, as any observed physiological effects could be due to M4 receptor antagonism, AChE inhibition, or a combination of both. Additionally, as with many small molecules, pharmacokinetic challenges such as poor brain penetration due to P-glycoprotein (P-gp) efflux may limit its in vivo efficacy.
Q3: Are there alternative compounds to PCS1055 with an improved in vivo profile?
Yes, VU6021625 was developed as a successor to PCS1055 to address the issue of off-target acetylcholinesterase activity.[2] VU6021625 is a selective M4 antagonist that is devoid of AChE activity, making it a more suitable tool for in vivo studies to probe the effects of M4 receptor antagonism.[2]
Q4: What general factors should be considered when encountering discrepancies between in vitro and in vivo results with a compound like PCS1055?
Discrepancies between in vitro and in vivo data are common in drug discovery. Key factors to consider include:
Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) properties of the compound in the animal model.
Pharmacodynamics (PD): The relationship between drug concentration at the target site and the observed pharmacological effect.
Off-target pharmacology: As seen with PCS1055, unintended interactions with other biological targets.
Complexity of the biological system: In vivo models have complex physiological feedback loops and cellular interactions that are not replicated in simplified in vitro systems.
Species differences: Variations in receptor pharmacology, metabolism, and physiology between the species used for in vitro and in vivo studies.
Troubleshooting Guide
Observed In Vivo Issue
Potential Cause
Troubleshooting Steps
Unexpected cholinergic side effects (e.g., salivation, lacrimation, tremors)
Off-target acetylcholinesterase (AChE) inhibition by PCS1055.
1. Confirm AChE inhibition: Conduct an ex vivo or in vivo assay to measure AChE activity in the presence of PCS1055. 2. Use a control compound: Compare the in vivo effects of PCS1055 with a selective M4 antagonist that lacks AChE activity (e.g., VU6021625). 3. Consider a different tool compound: If the research goal is to specifically probe M4 antagonism, switching to a cleaner compound like VU6021625 is highly recommended.
Lack of efficacy in a central nervous system (CNS) model despite potent in vitro M4 antagonism
1. Poor brain penetration: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier. 2. Rapid metabolism: The compound may be quickly cleared from the body, preventing it from reaching therapeutic concentrations in the brain.
1. Conduct pharmacokinetic studies: Measure the brain and plasma concentrations of PCS1055 over time to determine its pharmacokinetic profile. 2. Assess P-gp substrate liability: Use in vitro models (e.g., Caco-2 or MDCK-MDR1 cells) or in vivo studies with P-gp inhibitors to determine if PCS1055 is a P-gp substrate. 3. Adjust dosing regimen: If brain exposure is low but detectable, consider increasing the dose or using a different route of administration. However, be mindful of exacerbating off-target effects.
Inconsistent or variable results across different animals
1. Variability in drug metabolism: Differences in the expression or activity of metabolic enzymes among individual animals. 2. Differences in the severity of the disease model.
1. Increase sample size: A larger number of animals per group can help to account for individual variability. 2. Monitor plasma and brain levels: Correlate drug concentrations with the observed effects in individual animals. 3. Refine the animal model: Ensure the disease model is robust and produces a consistent phenotype.
Data Presentation
Table 1: In Vitro Potency and Selectivity of PCS1055
Receptor Subtype
Binding Affinity (Ki, nM)
Functional Antagonism (Fold Selectivity vs. M4)
M1
-
255
M2
-
69.1
M3
-
342
M4
6.5
1
M5
-
>1000
Data from competitive radioligand binding assays and GTP-γ-[(35)S] functional assays.[1]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor.
Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membranes.
Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-NMS) and varying concentrations of PCS1055.
Detection: Separate the bound and free radioligand by filtration and quantify the radioactivity using a scintillation counter.
Data Analysis: Calculate the Ki value by fitting the data to a one-site competition binding model.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
Drug Administration: Administer PCS1055 via the desired route (e.g., intravenous, intraperitoneal, or oral).
Sample Collection: Collect blood and brain tissue samples at various time points after administration.
Sample Processing: Process the blood to obtain plasma and homogenize the brain tissue.
Bioanalysis: Quantify the concentration of PCS1055 in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
Mandatory Visualizations
Caption: M4 receptor signaling pathway and the antagonistic action of PCS1055.
Caption: A generalized workflow for translating in vitro findings to in vivo models.
Caption: A decision tree for troubleshooting unexpected in vivo results with PCS1055.
addressing the limited brain penetrance of PCS1055
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the M4 muscarinic acetylcholine (B1216132) receptor antagonist, PCS1055. The primary focus o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the M4 muscarinic acetylcholine (B1216132) receptor antagonist, PCS1055. The primary focus of this guide is to address challenges related to its limited brain penetrance.
Frequently Asked Questions (FAQs)
Q1: What is PCS1055 and what is its primary mechanism of action?
A1: PCS1055 is a novel, subtype-selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2] Its primary mechanism of action is to competitively block the binding of acetylcholine to M4 receptors, thereby inhibiting their downstream signaling.[2] M4 receptors are predominantly expressed in the central nervous system and are involved in the modulation of neurotransmitter release.
Q2: I am observing lower than expected efficacy of PCS1055 in my in vivo CNS studies. Could this be related to its brain penetrance?
A2: Yes, it is highly probable. For a centrally acting compound to be effective, it must cross the blood-brain barrier (BBB) and reach its target in sufficient concentrations. While specific data for PCS1055 is limited, it was used as a starting point for the development of newer M4 antagonists with improved drug metabolism and pharmacokinetic (DMPK) profiles, suggesting that PCS1055 itself may have suboptimal properties for in vivo use, including limited brain penetrance.
Q3: What are the common physicochemical properties that limit a small molecule's brain penetrance?
A3: Several factors can hinder a small molecule's ability to cross the BBB:
High polar surface area (PSA): Generally, a PSA greater than 90 Ų is associated with poor brain penetration.
High molecular weight: Molecules larger than 400-500 Da often exhibit reduced BBB permeability.
Low lipophilicity: The BBB is a lipid barrier, and compounds that are too hydrophilic (low LogP) may not readily diffuse across.
Presence of rotatable bonds: A higher number of rotatable bonds can negatively impact permeability.
High number of hydrogen bond donors and acceptors: These increase the polarity of a molecule.
Q4: Is PCS1055 a substrate for efflux transporters at the blood-brain barrier?
Troubleshooting Guide
Issue: Suboptimal in vivo efficacy of PCS1055 in CNS models.
This troubleshooting guide provides a logical workflow to investigate and address the potential issue of limited brain penetrance of PCS1055.
Caption: Troubleshooting workflow for addressing limited brain penetrance.
This table provides a general overview of key physicochemical properties and their desired ranges for optimal brain penetration. The specific values for PCS1055 are not publicly available and would need to be determined experimentally or through in silico prediction.
Property
Desired Range for CNS Penetration
Predicted/Experimental Value for PCS1055
Molecular Weight (MW)
< 400-500 Da
Data not available
LogP (Lipophilicity)
1 - 3
Data not available
Polar Surface Area (PSA)
< 90 Ų
Data not available
Hydrogen Bond Donors
≤ 3
Data not available
Hydrogen Bond Acceptors
≤ 7
Data not available
Rotatable Bonds
≤ 8
Data not available
Table 2: Representative Brain Penetrance Data for a Structurally Related M4 Antagonist (VU6021625)
The following data for VU6021625, a successor to PCS1055, illustrates the type of quantitative data needed to assess brain penetrance.
Parameter
Value
Species
Total Brain-to-Plasma Ratio (Kp)
0.25
Mouse
Unbound Brain-to-Plasma Ratio (Kp,uu)
Data not available
-
In Vitro P-gp Efflux Ratio (MDCK-MDR1)
> 3
-
Note: A Kp value significantly less than 1 suggests limited brain penetration. A high in vitro efflux ratio indicates that the compound is a substrate for P-gp.[3][4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetrance in Rodents
This protocol outlines a general procedure for determining the brain and plasma concentrations of PCS1055 following systemic administration.
1. Animal Model:
Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
2. Dosing:
Formulate PCS1055 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
Administer a single dose via intravenous (IV) or intraperitoneal (IP) injection. The dose will depend on the potency and solubility of PCS1055.
3. Sample Collection:
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-dose, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
Excise the brain and rinse with cold saline. The brain can be dissected into specific regions if required.
4. Sample Processing:
Centrifuge the blood samples to separate the plasma.
Homogenize the brain tissue in a suitable buffer.
Perform protein precipitation on plasma and brain homogenate samples (e.g., with acetonitrile).
5. Quantification by LC-MS/MS:
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PCS1055.
Use a stable isotope-labeled internal standard for accurate quantification.
Prepare calibration standards and quality control samples in the respective matrices (plasma and brain homogenate).
Analyze the processed samples and determine the concentrations of PCS1055.
6. Data Analysis:
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
The overall Kp can also be calculated as the ratio of the area under the curve (AUC) for the brain and plasma concentration-time profiles.
Caption: Experimental workflow for in vivo brain penetrance assessment.
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment
This protocol describes a cell-based assay to determine if PCS1055 is a substrate for the P-gp efflux transporter.
1. Cell Line:
Use Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and the corresponding parental MDCK cell line as a control.
2. Cell Culture:
Culture the cells on permeable Transwell® inserts until a confluent monolayer is formed, which typically takes 3-5 days.
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
3. Bidirectional Permeability Assay:
The assay measures the transport of PCS1055 in two directions:
Apical-to-Basolateral (A-B): Represents transport from the "blood" side to the "brain" side. Add PCS1055 to the apical chamber and measure its appearance in the basolateral chamber over time.
Basolateral-to-Apical (B-A): Represents transport from the "brain" side to the "blood" side. Add PCS1055 to the basolateral chamber and measure its appearance in the apical chamber over time.
Incubate the plates at 37°C with gentle shaking.
Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
4. Quantification:
Quantify the concentration of PCS1055 in the collected samples using a suitable analytical method, such as LC-MS/MS.
5. Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both directions:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio significantly greater than 2 in MDCK-MDR1 cells compared to the parental cell line suggests that PCS1055 is a P-gp substrate.
Signaling Pathway
Caption: M4 receptor signaling pathway and the antagonistic action of PCS1055.
A Comparative Analysis of PCS1055 and PD102807: Selectivity and Potency at Muscarinic Acetylcholine Receptors
For Immediate Release In the landscape of pharmacological research, the quest for highly selective and potent ligands for G-protein coupled receptors remains a paramount objective. This guide provides a detailed comparis...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the landscape of pharmacological research, the quest for highly selective and potent ligands for G-protein coupled receptors remains a paramount objective. This guide provides a detailed comparison of two notable antagonists of the muscarinic acetylcholine (B1216132) M4 receptor, PCS1055 and PD102807. The following analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the binding affinities and functional potencies of these compounds, supported by experimental data.
Summary of Quantitative Data
The selectivity and potency of PCS1055 and PD102807 have been evaluated through radioligand binding assays and functional assessments. The data, summarized in the tables below, highlight the distinct profiles of each compound across the five muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)
Note: The Ki values for PCS1055 were derived from functional data presented as fold-selectivity in Croy et al. (2016), as direct head-to-head Ki values were not available in the abstract. The Ki for M4 is explicitly stated. The IC50 values for PD102807 have been presented as Ki for comparative purposes, acknowledging that IC50 and Ki are not always identical.
Table 2: Functional Potency (pKb and Fold-Selectivity)
As a competitive antagonist, PCS1055 demonstrates a low nanomolar affinity for the M4 receptor, with a reported Ki of 6.5 nM[1]. Functional studies underscore its high selectivity, revealing a 255-fold, 69.1-fold, and 342-fold greater inhibition of agonist activity at the M4 receptor compared to the M1, M2, and M3 subtypes, respectively[1]. Its selectivity over the M5 receptor is even more pronounced, exceeding 1000-fold[1].
PD102807 also exhibits preferential antagonism for the M4 receptor, with a reported IC50 of 90.7 nM[2]. However, when compared to PCS1055, it shows a less pronounced selectivity profile. For instance, PCS1055 is noted to have better subtype selectivity over the M3-subtype than PD102807[1]. The functional potency of PD102807, expressed as pKb values, further illustrates its preference for the M4 receptor (pKb = 7.40) over the M1, M2, and M3 subtypes[3].
Interestingly, beyond its activity at the M4 receptor, PD102807 has been identified as a biased agonist at the M3 muscarinic receptor, a characteristic not reported for PCS1055.
Experimental Methodologies
The data presented in this guide are derived from two primary experimental techniques: [³H]-N-methylscopolamine ([³H]-NMS) competitive binding assays and [³⁵S]GTPγS functional assays.
This assay is a standard method to determine the binding affinity of an unlabeled compound (the competitor, e.g., PCS1055 or PD102807) to a specific receptor by measuring its ability to displace a radiolabeled ligand (in this case, [³H]-NMS) that has a known high affinity for the receptor.
Protocol:
Membrane Preparation: Cell membranes expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells).
Assay Incubation: A constant concentration of [³H]-NMS is incubated with the cell membranes in the presence of varying concentrations of the competitor compound.
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for [³H]-NMS Competition Binding Assay
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor. When an agonist binds to a G-protein coupled receptor (GPCR), it facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. For antagonists like PCS1055 and PD102807, their potency is determined by their ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Protocol:
Membrane and Reagent Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared. A buffer containing GDP, MgCl₂, and the agonist (e.g., oxotremorine-M) is also prepared.
Incubation with Antagonist: The membranes are pre-incubated with varying concentrations of the antagonist (PCS1055 or PD102807).
Stimulation and Labeling: The agonist is added to stimulate the receptor, followed by the addition of [³⁵S]GTPγS.
Termination: The reaction is incubated for a specific time and then terminated.
Separation and Quantification: The membrane-bound [³⁵S]GTPγS is separated from the free radiolabel by filtration, and the radioactivity is counted.
Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional potency (e.g., pKb).
Signaling Pathway
Both PCS1055 and PD102807 exert their primary effects by antagonizing the M4 muscarinic receptor, which is predominantly coupled to the Gi/o family of G-proteins. Activation of the M4 receptor by its endogenous ligand, acetylcholine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this interaction, M4 antagonists like PCS1055 and PD102807 can prevent this downstream signaling cascade.
M4 Muscarinic Receptor Signaling Pathway
Conclusion
Both PCS1055 and PD102807 are valuable research tools for investigating the role of the M4 muscarinic receptor. The available data suggest that PCS1055 possesses a higher degree of selectivity for the M4 receptor compared to PD102807, particularly over the M3 subtype. This enhanced selectivity may offer advantages in experimental settings where precise targeting of the M4 receptor is critical to avoid confounding effects from other muscarinic subtypes. The discovery of biased agonism at the M3 receptor for PD102807 adds another layer of complexity to its pharmacological profile that researchers should consider. The choice between these two antagonists will ultimately depend on the specific requirements of the research application.
A Head-to-Head Comparison of PCS1055 and Tropicamide for Muscarinic Receptor Research
For Immediate Publication [CITY, State] – December 6, 2025 – In the landscape of pharmacological tools for muscarinic acetylcholine (B1216132) receptor (mAChR) research, the choice between a subtype-selective antagonist...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
[CITY, State] – December 6, 2025 – In the landscape of pharmacological tools for muscarinic acetylcholine (B1216132) receptor (mAChR) research, the choice between a subtype-selective antagonist and a non-selective agent is critical for elucidating specific physiological roles and designing targeted therapeutics. This guide provides a detailed, data-driven comparison between PCS1055, a novel M₄ receptor-preferring antagonist, and tropicamide (B1683271), a widely used non-selective muscarinic antagonist. This objective analysis is intended for researchers, scientists, and drug development professionals to inform the selection of the appropriate tool for their experimental needs.
Introduction to the Compounds
PCS1055 is a novel synthetic compound identified as a potent and selective competitive antagonist for the muscarinic M₄ receptor subtype.[1] Its selectivity makes it a valuable tool for investigating the specific roles of M₄ receptor signaling in the central nervous system and other tissues.
Tropicamide is a well-established, non-selective muscarinic receptor antagonist.[2] Due to its ability to block all five muscarinic receptor subtypes (M₁-M₅), it is clinically used as a mydriatic and cycloplegic agent in ophthalmology.[2] Its broad activity profile serves as a benchmark for non-selective muscarinic blockade in research.
Mechanism of Action and Signaling Pathways
Both PCS1055 and tropicamide are competitive antagonists, meaning they bind to the orthosteric site on muscarinic receptors, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and preventing receptor activation. However, their downstream effects differ based on their receptor selectivity.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M₁, M₃, and M₅ subtypes primarily couple to Gαq/11 proteins, activating the phospholipase C (PLC) pathway. In contrast, the M₂ and M₄ subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
PCS1055 preferentially blocks the Gαi/o-coupled signaling cascade initiated by the M₄ receptor. This selective inhibition allows for the targeted study of M₄-mediated physiological processes.
Tropicamide , being non-selective, inhibits both Gαq/11 and Gαi/o signaling pathways by blocking all five receptor subtypes.
Figure 1. Comparative signaling pathway blockade by PCS1055 and Tropicamide.
Head-to-Head Quantitative Data
The key differentiator between PCS1055 and tropicamide is their binding affinity and selectivity for the five muscarinic receptor subtypes. The following tables summarize the available experimental data.
Binding affinity is represented by the inhibition constant (Kᵢ), with lower values indicating higher affinity. Data for PCS1055 is derived from a head-to-head comparative study using [³H]-N-methylscopolamine ([³H]-NMS) competition binding assays.[1] The Kᵢ values for M₁, M₂, M₃, and M₅ were calculated based on the reported M₄ Kᵢ and selectivity folds. Data for tropicamide is compiled from literature to show its characteristic non-selective profile.
Compound
M₁ Kᵢ (nM)
M₂ Kᵢ (nM)
M₃ Kᵢ (nM)
M₄ Kᵢ (nM)
M₅ Kᵢ (nM)
PCS1055
~845
~203
~2769
6.5
>6500
Tropicamide
130
180
160
69
150
Note: The Kᵢ values for Tropicamide are representative values from literature and may vary between studies.
Table 2: Subtype Selectivity Profile
Selectivity is expressed as a fold-difference in affinity for the M₄ receptor compared to other subtypes.
Compound
M₄ vs M₁
M₄ vs M₂
M₄ vs M₃
M₄ vs M₅
PCS1055 (Binding)
130-fold
31.2-fold
426-fold
>1000-fold
PCS1055 (Functional)
255-fold
69.1-fold
342-fold
>1000-fold
Tropicamide
~0.5-fold
~0.4-fold
~0.4-fold
~0.5-fold
Data for PCS1055 selectivity is from Croy et al., 2016.[1] Tropicamide selectivity is calculated from the Kᵢ values in Table 1.
Experimental Protocols
The quantitative data presented above were generated using standardized pharmacological assays. Detailed methodologies are crucial for the interpretation and replication of these findings.
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Kᵢ of PCS1055 and tropicamide for each of the five muscarinic receptor subtypes (M₁-M₅).
Methodology:
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype.
Assay Setup: In a 96-well plate, a fixed concentration of the radioligand [³H]-NMS (typically near its Kₔ value) is incubated with the cell membranes.
Competition: Serial dilutions of the unlabeled test compound (PCS1055 or tropicamide) are added to the wells to compete with [³H]-NMS for binding to the receptor.
Incubation: The plate is incubated at room temperature for a sufficient time (e.g., 2-3 hours) to reach binding equilibrium.
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat. Unbound radioligand passes through, while membrane-bound radioligand is retained.
Detection: The radioactivity on the filter mat is quantified using a scintillation counter.
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-NMS binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 2. Workflow for a competitive radioligand binding assay.
GTP-γ-[³⁵S] Binding Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, and the ability of an antagonist to inhibit this activation.
Objective: To determine the functional potency (Kₑ) and selectivity of PCS1055 as an antagonist.
Methodology:
Membrane Preparation: As with the binding assay, membranes from cells expressing a specific mAChR subtype are used.
Assay Buffer: The assay is performed in a buffer containing GDP to ensure G-proteins are in their inactive state.
Reaction Mix: Membranes are incubated with a fixed concentration of a muscarinic agonist (e.g., oxotremorine-M) to stimulate the receptor, varying concentrations of the antagonist (PCS1055), and the non-hydrolyzable GTP analog, GTP-γ-[³⁵S].
G-protein Activation: Agonist-activated receptors catalyze the exchange of GDP for GTP-γ-[³⁵S] on the Gα subunit.
Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow for G-protein activation and GTP-γ-[³⁵S] binding.
Termination and Detection: The reaction is stopped, and the amount of [³⁵S] bound to the G-proteins is measured, often via scintillation proximity assay (SPA) or filtration.
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated GTP-γ-[³⁵S] binding is quantified. Schild analysis is performed to determine the antagonist's affinity (Kₑ) and confirm its mechanism as a competitive antagonist.[1]
Summary and Conclusion
The choice between PCS1055 and tropicamide depends entirely on the experimental objective.
PCS1055 is the superior tool for isolating and studying the function of the muscarinic M₄ receptor . Its high selectivity allows researchers to modulate M₄ signaling with minimal confounding effects from other muscarinic subtypes.[1] This makes it invaluable for investigating the role of M₄ in neurological and psychiatric disorders where this receptor is a therapeutic target.
Tropicamide serves as an effective non-selective muscarinic antagonist . It is appropriate for studies where a general blockade of the parasympathetic nervous system via all muscarinic receptors is desired, or as a control compound to contrast with subtype-selective agents. Its well-characterized, broad-spectrum activity provides a reliable baseline for pan-muscarinic effects.
A Comparative Guide to Muscarinic M4 Receptor Antagonists: PCS1055 vs. AF-DX 384
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two prominent antagonists of muscarinic acetylcholine (B1216132) receptors, PCS1055 and AF-DX 384. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of muscarinic acetylcholine (B1216132) receptors, PCS1055 and AF-DX 384. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of muscarinic receptor pharmacology and signaling.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. Due to their involvement in a wide range of physiological processes, they are attractive targets for therapeutic intervention in various disorders. PCS1055 is a novel antagonist with a preference for the M4 subtype, while AF-DX 384 is a well-established antagonist with selectivity for both M2 and M4 receptors. This guide offers a head-to-head comparison of their binding affinities, functional activities, and the signaling pathways they modulate.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pKb) of PCS1055 and AF-DX 384 for the human muscarinic receptor subtypes. The data is compiled from radioligand binding and functional assays to provide a comprehensive overview of their potency and selectivity.
Note: '-' indicates data not available from the cited sources.
Signaling Pathways
Both PCS1055 and AF-DX 384 are competitive antagonists, meaning they bind to the same site as the endogenous ligand acetylcholine, thereby blocking its action. The primary signaling pathway affected by the antagonism of M2 and M4 receptors is the Gi/o pathway.
M4 Receptor Antagonism (PCS1055 and AF-DX 384):
M4 receptors are predominantly coupled to the Gi/o family of G proteins. Activation of M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, M4 antagonists like PCS1055 and AF-DX 384 prevent the agonist-induced inhibition of adenylyl cyclase. This can lead to an increase in the release of neurotransmitters such as acetylcholine and dopamine, a mechanism relevant to the therapeutic potential of M4 antagonists in neurological and psychiatric disorders.
Figure 1. Signaling pathway of M4 receptor antagonism by PCS1055 and AF-DX 384.
M2 Receptor Antagonism (AF-DX 384):
Similar to M4 receptors, M2 receptors are also coupled to Gi/o proteins. Their activation slows down the heart rate and reduces the contractile force of the atria. AF-DX 384, by blocking M2 receptors in the heart, can prevent these effects. In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine release. Antagonism of these receptors by AF-DX 384 can therefore lead to an increase in acetylcholine release.
PCS1055 vs. Pirenzepine: A Comparative Analysis of M4 Receptor Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M4 receptor selectivity of PCS1055 against the established muscarinic antagonist, pirenzepine (B46924)....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M4 receptor selectivity of PCS1055 against the established muscarinic antagonist, pirenzepine (B46924). This analysis is supported by experimental data from binding and functional assays to inform antagonist selection in preclinical research.
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for neurological and psychiatric disorders. Selective antagonism of the M4 receptor is a promising strategy for treating conditions such as schizophrenia and Parkinson's disease. PCS1055 is a novel antagonist that has demonstrated a preference for the M4 receptor. This guide provides a head-to-head comparison of the M4 receptor selectivity of PCS1055 with that of pirenzepine, a well-characterized antagonist with known selectivity for the M1 receptor subtype.
Quantitative Comparison of Binding Affinities
The selectivity of a ligand is determined by its binding affinity to the target receptor relative to other receptors. The following table summarizes the equilibrium dissociation constants (Ki) for PCS1055 and pirenzepine at the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
Compound
M1 Ki (nM)
M2 Ki (nM)
M3 Ki (nM)
M4 Ki (nM)
M5 Ki (nM)
PCS1055
1658
449
2224
6.5
>6500
Pirenzepine
18
480
320
220
230
Note: Data for PCS1055 and comparative data for pirenzepine are derived from a head-to-head study using [3H]-NMS competitive binding assays.[1]
Functional Selectivity at the M4 Receptor
Beyond binding affinity, the functional activity of a compound at the receptor is a critical measure of its selectivity. GTPγS binding assays are functional assays that measure the activation of G-proteins following receptor stimulation, providing an indication of the antagonist's ability to inhibit agonist-induced signaling.
Functional studies show that PCS1055 exhibits significant selectivity for the M4 receptor. In GTPγS binding assays, PCS1055 demonstrated a 255-fold, 69.1-fold, 342-fold, and over 1000-fold greater inhibition of agonist activity at the M4 receptor compared to the M1, M2, M3, and M5 receptor subtypes, respectively.[1]
Experimental Methodologies
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of PCS1055 and pirenzepine for each of the five human muscarinic receptor subtypes (M1-M5).
Protocol:
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) were used.[2]
Competitive Binding: A competitive radioligand binding assay was performed using the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Incubation: Cell membranes were incubated with a fixed concentration of [3H]-NMS and varying concentrations of the competing unlabeled ligand (PCS1055 or pirenzepine).
Equilibrium: The incubation was carried out for a sufficient duration (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[3]
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed with ice-cold buffer to remove any unbound radioligand.[3]
Quantification: The amount of radioactivity retained on the filters was quantified using a scintillation counter.
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
PCS1055: A Reference Compound for the Development of Novel M4 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective M4 receptor antagonists is a key strategy in modulating cholinergic signaling to achieve therapeutic benefits while minimizing off-target effects. This guide provides a comprehensive comparison of PCS1055, a novel M4-preferring antagonist, with other established and novel M4 antagonists, supported by experimental data and detailed protocols.
Performance Comparison of M4 Antagonists
PCS1055 has been characterized as a potent and selective antagonist for the M4 receptor.[1] Its pharmacological profile, along with those of other notable M4 antagonists, is summarized below. The data highlights the binding affinities (Ki) and functional potencies (IC50) at the five muscarinic receptor subtypes (M1-M5), providing a clear view of their selectivity.
Table 1: Binding Affinity (Ki, nM) of M4 Antagonists at Muscarinic Receptor Subtypes
¹ Calculated from fold selectivity reported in functional assays, not direct Ki values.[1]
² pKi values of 7.51 (M1), 7.18 (M3), and 6.27 (M5) converted to nM.
³ Ki values reported as 6.03 nM for M2 and 10 nM for M4.
The M4 muscarinic receptor primarily couples to the Gi/o family of G proteins.[7] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunits can also modulate downstream effectors, including G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] Antagonists like PCS1055 block the binding of acetylcholine, thereby preventing this signaling cascade.
M4 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay ([³H]-NMS)
This assay is used to determine the binding affinity (Ki) of a test compound for the muscarinic receptors.
Materials:
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
Test compound (e.g., PCS1055) at various concentrations.
Atropine (a non-selective muscarinic antagonist) for determining non-specific binding.
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
96-well filter plates (e.g., GF/B filters).
Scintillation fluid and a scintillation counter.
Procedure:
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
Incubation: In a 96-well plate, add the following to each well:
50 µL of assay buffer (for total binding).
50 µL of atropine (1 µM final concentration, for non-specific binding).
50 µL of the test compound dilution.
50 µL of [³H]-NMS (at a concentration near its Kd).
100 µL of cell membrane preparation.
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M4 receptor. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
GDP (to ensure G proteins are in the inactive state at the start).
96-well filter plates.
Scintillation fluid and a scintillation counter.
Procedure:
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test compound (antagonist) and GDP for 15-20 minutes at 30°C.
Stimulation: Add the muscarinic agonist to stimulate the M4 receptors.
Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate for 30-60 minutes at 30°C.
Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity.
Data Analysis: Determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 and subsequently its functional antagonist constant (Kb).[1]
GTPγS Binding Assay Workflow
Conclusion
PCS1055 stands out as a valuable reference compound for the study of M4 muscarinic receptor pharmacology due to its high potency and selectivity. This guide provides a framework for comparing PCS1055 with other M4 antagonists, offering researchers the necessary data and protocols to advance the development of novel therapeutics targeting the M4 receptor. The detailed methodologies and visual representations of signaling pathways and experimental workflows are intended to facilitate reproducible and robust research in this critical area of drug discovery.
cross-validation of PCS1055's effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of PCS1055, a novel antagonist for the muscarinic acetylcholine (B1216132) M4 receptor. The data presented he...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PCS1055, a novel antagonist for the muscarinic acetylcholine (B1216132) M4 receptor. The data presented herein is primarily derived from studies on engineered Chinese Hamster Ovary (CHO) cell lines, each stably expressing a specific human muscarinic receptor subtype. This allows for a detailed analysis of PCS1055's selectivity and potency in a controlled cellular environment. While direct cross-validation studies in diverse native cell lines are not extensively available in the public domain, this guide offers a foundational understanding of PCS1055's pharmacological profile and its performance relative to other muscarinic antagonists.
Performance Comparison of PCS1055
PCS1055 has been characterized as a potent and selective competitive antagonist of the M4 muscarinic receptor.[1] Its efficacy is most pronounced at the M4 subtype, with significantly lower activity at other muscarinic receptors.[1]
Table 1: PCS1055 Binding Affinity (Ki) at Muscarinic Receptor Subtypes
Note: Data for competitor compounds is provided for comparative purposes and was obtained under similar experimental conditions.
Table 2: Functional Inhibition of Oxotremorine-M (Oxo-M) Activity by PCS1055
Receptor Subtype
Fold Greater Inhibition by PCS1055 (vs. M4)
Cell Line
M1
255
CHO
M2
69.1
CHO
M3
342
CHO
M5
>1000
CHO
This table illustrates the functional selectivity of PCS1055 in inhibiting the activity of the muscarinic agonist Oxotremorine-M. The values represent how many times more potent PCS1055 is at the M4 receptor compared to the other subtypes in a GTP-γ-[35S] binding assay.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic M1, M2, M3, M4, or M5 receptors.
Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.
Binding Reaction: Cell membranes are incubated with a specific concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the competing ligand (PCS1055 or other antagonists).
Incubation: The reaction is carried out at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter after separating the bound from the free radioligand by filtration.
Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response curves using the Cheng-Prusoff equation.[1]
GTP-γ-[³⁵S] Binding Assay
Objective: To determine the functional antagonist activity of PCS1055 by measuring its ability to inhibit agonist-stimulated G-protein activation.
Cell Membranes: Prepared from CHO cells expressing the specific muscarinic receptor subtype.
Reaction Mixture: Membranes are incubated with the muscarinic agonist oxotremorine-M (Oxo-M) in the presence of varying concentrations of PCS1055. The reaction buffer also contains GDP and the non-hydrolyzable GTP analog, GTP-γ-[³⁵S].
Mechanism: Agonist binding to the G-protein coupled muscarinic receptor facilitates the exchange of GDP for GTP-γ-[³⁵S] on the Gα subunit. An antagonist will inhibit this process.
Measurement: The amount of [³⁵S] incorporated into the G-proteins is quantified by scintillation counting after filtration.
Analysis: The data is used to determine the potency of the antagonist in inhibiting the agonist-induced response.[1]
A Comparative Analysis of M4 Receptor Antagonists: In Vitro Characterization of PCS1055 Versus In Vivo Efficacy of VU6021625
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, PCS1055 and VU6021625. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, PCS1055 and VU6021625. Due to the nature of available research, this comparison will focus on the in vitro pharmacological profile of PCS1055 and the in vivo efficacy of VU6021625 in preclinical models of movement disorders.
A notable clarification is that initial classifications of PCS1055 as a PCSK9 inhibitor and VU6021625 as an M1-selective positive allosteric modulator were inaccurate. Both compounds are, in fact, antagonists of the M4 muscarinic acetylcholine receptor. Current scientific literature extensively details the in vivo efficacy of VU6021625 in animal models of Parkinson's disease and dystonia. In contrast, research on PCS1055 has primarily focused on its in vitro characterization, with no significant in vivo efficacy data publicly available.
Quantitative Data Summary
The following table summarizes the available quantitative data for PCS1055 and VU6021625, highlighting the different types of studies conducted on each compound.
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
M4 Muscarinic Receptor Signaling Pathway
Workflow for Haloperidol-Induced Catalepsy Model
Experimental Protocols
In Vitro Characterization of PCS1055
The pharmacological profile of PCS1055 was determined through radioligand binding assays and functional receptor activation studies.[1]
Radioligand Binding Assays: Competitive binding assays were performed using membranes from cells expressing the human M4 muscarinic receptor and a radiolabeled ligand ([3H]-NMS). The inhibition constant (Ki) of PCS1055 was calculated to determine its binding affinity for the M4 receptor.[1]
Functional Assays (GTP-γ-[35S] Binding): The antagonist activity of PCS1055 was assessed by measuring its ability to inhibit agonist-induced GTP-γ-[35S] binding to cell membranes expressing the M4 receptor. These functional studies determined the antagonist potency (Kb) and the selectivity of PCS1055 for the M4 receptor over other muscarinic receptor subtypes.[1]
In Vivo Efficacy of VU6021625
The in vivo efficacy of VU6021625 was evaluated in established rodent models of movement disorders.
Haloperidol-Induced Catalepsy Model: This model is used to assess potential antiparkinsonian effects.[2]
Animals: Male C57Bl/6J mice and Sprague-Dawley rats were used.
Procedure: Animals were pre-treated with either vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin) or VU6021625 at various doses via intraperitoneal (i.p.) injection. After a set time, catalepsy was induced by the administration of haloperidol.
Measurement: Catalepsy was measured using the bar test, where the latency for the animal to remove its forepaws from a raised bar is recorded. A longer latency indicates a greater cataleptic state.
Endpoint: The primary endpoint was the reduction in the latency to move from the bar in the VU6021625-treated groups compared to the vehicle-treated group.
Genetic Model of DOPA-Responsive Dystonia (DRD): This model assesses potential antidystonic effects.
Animals: A mouse model of DRD carrying a point mutation in the tyrosine hydroxylase gene was used.
Procedure: VU6021625 was administered to these mice via i.p. injection.
Measurement: The severity of abnormal dystonic movements was scored and compared before and after treatment, and against a vehicle control group.
Endpoint: The primary endpoint was a significant reduction in dystonic movements in the VU6021625-treated group.
Conclusion
PCS1055 and VU6021625 are both valuable research tools for investigating the role of the M4 muscarinic acetylcholine receptor in the central nervous system. While PCS1055 has been well-characterized in vitro as a potent and selective M4 antagonist, there is a lack of published in vivo efficacy data for this compound. In contrast, VU6021625 has demonstrated significant in vivo efficacy in preclinical models of Parkinson's disease and dystonia, suggesting its potential as a therapeutic lead compound. A direct comparison of the in vivo efficacy of these two compounds is not possible with the currently available data. Future studies investigating the in vivo effects of PCS1055 would be necessary to enable a direct and comprehensive comparison with VU6021625.
A Comparative Selectivity Profile of PCS1055 Across Muscarinic Receptor Subtypes
For Immediate Release This guide provides a detailed comparison of the selectivity profile of PCS1055, a novel antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, against other well-established muscarinic...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of PCS1055, a novel antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, against other well-established muscarinic receptor antagonists. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Introduction to PCS1055
PCS1055 is a novel muscarinic M4 receptor antagonist that has demonstrated significant selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5)[1]. Due to the high degree of structural homology among the five muscarinic receptor subtypes, the development of subtype-selective ligands has been a significant challenge. PCS1055 represents a valuable pharmacological tool for elucidating the specific roles of M4 receptor signaling in various physiological and pathological processes.
Comparative Binding Affinity
The selectivity of PCS1055 and other muscarinic antagonists was determined through competitive radioligand binding assays. The following table summarizes the inhibitory constant (Ki) or IC50 values of PCS1055 and comparator compounds across all five muscarinic receptor subtypes. Lower values indicate higher binding affinity.
Functional assays provide a measure of the compound's ability to inhibit receptor activation. GTP-γ-[³⁵S] binding assays revealed that PCS1055 exhibits a high degree of functional selectivity for the M4 receptor. It demonstrated a 255-fold, 69.1-fold, 342-fold, and over 1000-fold greater inhibition of agonist activity at the M4 receptor compared to the M1, M2, M3, and M5 receptor subtypes, respectively[1]. Schild analysis further confirmed that PCS1055 acts as a competitive antagonist at the M4 receptor with a Kb of 5.72 nM[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of PCS1055 and comparator compounds.
This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.
a. Materials:
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
Test Compound: PCS1055 or comparator compounds.
Non-specific Binding Control: Atropine at a high concentration (e.g., 1 µM).
Filtration System: Glass fiber filters and a vacuum manifold.
Scintillation Counter: For measuring radioactivity.
b. Procedure:
Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled test compound.
The reaction is allowed to reach equilibrium.
The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined.
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the receptor.
a. Materials:
Cell Membranes: As described above.
Radioligand: GTP-γ-[³⁵S], a non-hydrolyzable GTP analog.
Agonist: A known muscarinic receptor agonist (e.g., carbachol (B1668302) or oxotremorine).
Test Compound: PCS1055 or comparator compounds.
Assay Buffer: Containing GDP, MgCl₂, and NaCl.
Filtration System and Scintillation Counter: As described above.
b. Procedure:
Cell membranes are pre-incubated with the test compound (antagonist) at various concentrations.
A fixed concentration of a muscarinic agonist is added to stimulate the receptor.
GTP-γ-[³⁵S] is then added to the reaction mixture. Upon receptor activation, G-proteins exchange GDP for GTP-γ-[³⁵S].
The incubation is terminated by rapid filtration.
The amount of [³⁵S] bound to the G-proteins on the filter is quantified by scintillation counting.
The ability of the antagonist to inhibit the agonist-stimulated GTP-γ-[³⁵S] binding is measured to determine its functional potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the muscarinic receptor signaling pathway and the general workflow of a competitive binding assay.
PCS1055: A Comparative Guide to a Selective Muscarinic M4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the published data on PCS1055, a selective antagonist of the muscarinic acetylcholine (B1216132) M4 recept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published data on PCS1055, a selective antagonist of the muscarinic acetylcholine (B1216132) M4 receptor. The information is intended to assist researchers in evaluating the reproducibility of its performance and comparing it with alternative compounds. This document summarizes key experimental data in structured tables, details the methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Performance Data and Comparative Analysis
PCS1055 has been characterized as a potent and selective competitive antagonist for the muscarinic M4 receptor.[1][2] Its binding affinity and functional inhibition have been quantified in several studies, allowing for a comparative assessment against other muscarinic receptor antagonists and a newer, more selective M4 antagonist, VU6021625.
Muscarinic Receptor Binding Affinity
The binding affinity of PCS1055 and its comparators to the M4 receptor is a critical measure of its potency. The following table summarizes the inhibition constants (Ki) from competitive binding assays using the radioligand [³H]-N-methylscopolamine ([³H]-NMS). A lower Ki value indicates a higher binding affinity.
The functional activity of PCS1055 as an M4 receptor antagonist has been demonstrated through GTP-γ-[³⁵S] binding assays. This assay measures the inhibition of agonist-induced G-protein activation. The data highlights the selectivity of PCS1055 for the M4 receptor over other muscarinic subtypes.
An important aspect of a compound's profile is its potential for off-target effects. PCS1055 has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.
This assay determines the binding affinity of a test compound to muscarinic receptors by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]-NMS.
Procedure:
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype (e.g., from CHO-K1 cells) are prepared and homogenized in an appropriate buffer.
Assay Setup: In a 96-well plate, the following are added:
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
A fixed concentration of [³H]-NMS (typically around its Kd value).
Varying concentrations of the unlabeled test compound (e.g., PCS1055) or a known muscarinic antagonist (for determining non-specific binding, e.g., atropine at 1-10 µM).
The cell membrane suspension is added to initiate the binding reaction.
Incubation: The plate is incubated at room temperature for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Detection: Scintillation cocktail is added to each filter, and the radioactivity is measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-induced activation of G-proteins coupled to the M4 receptor.
Procedure:
Membrane and Reagent Preparation: Membranes from cells expressing the M4 receptor are prepared. A reaction buffer containing GDP, MgCl₂, and other necessary components is also prepared.
Assay Setup: In a 96-well plate, the following are added:
Reaction buffer.
Cell membranes.
A fixed concentration of a muscarinic agonist (e.g., acetylcholine) to stimulate G-protein activation.
Varying concentrations of the antagonist being tested (e.g., PCS1055).
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
Incubation: The plate is incubated at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, separating the membranes with bound [³⁵S]GTPγS from the unbound nucleotide.
Washing: The filters are washed with cold buffer.
Detection: Scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation.
Assay Setup: In a 96-well plate, the following are added:
Phosphate buffer.
DTNB solution.
Varying concentrations of the test inhibitor (e.g., PCS1055).
AChE enzyme solution.
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
Reaction Initiation: The reaction is started by adding the substrate, ATCI.
Detection: The absorbance is measured at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate), and the rate of color formation is proportional to the enzyme activity.
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
A Comparative Guide: The Limitations of PCS1055 Versus Second-Generation M4 Antagonists
For Researchers, Scientists, and Drug Development Professionals The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, inc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective M4 antagonists represents a significant advancement in modulating the cholinergic system with greater precision. This guide provides an objective comparison of the first-generation M4 antagonist, PCS1055, with more recently developed second-generation antagonists, highlighting the key limitations of the former and the improvements offered by the latter.
Executive Summary
PCS1055 is a novel and selective antagonist of the M4 muscarinic receptor, demonstrating nanomolar affinity and competitive antagonism.[1] However, its utility is hampered by a significant off-target effect: potent inhibition of acetylcholinesterase (AChE). This limitation has driven the development of second-generation M4 antagonists, such as VU6021625, which exhibit improved selectivity and are devoid of AChE activity, offering a cleaner pharmacological profile for therapeutic development.[2]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data comparing PCS1055 and the second-generation M4 antagonist, VU6021625.
Note: Selectivity for PCS1055 is based on functional inhibition of Oxo-M activity in GTP-γ-[(35)S] binding studies.[1] Selectivity for VU6021625 is based on IC50 values from calcium mobilization assays.[2]
Histamine H3 receptor (88% displacement at 10 µM)[2]
Key Limitations of PCS1055
The primary limitation of PCS1055 as a pharmacological tool and potential therapeutic is its potent inhibition of acetylcholinesterase.[2][3] This off-target activity complicates the interpretation of experimental results, as observed effects could be a consequence of M4 receptor antagonism, AChE inhibition, or a combination of both. For therapeutic applications, AChE inhibition can lead to a host of cholinergic side effects, limiting the tolerable dose and potentially masking the specific effects of M4 receptor blockade.
Second-generation M4 antagonists were specifically designed to eliminate this liability. For instance, VU6021625 and related compounds are devoid of acetylcholinesterase activity, providing a more precise tool to probe M4 receptor function in vivo.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
Membrane Preparation: Membranes from cells stably expressing the human muscarinic M4 receptor are prepared.
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled competitor compound (e.g., PCS1055 or a second-generation antagonist).
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.
Protocol:
Membrane Preparation: Membranes from cells expressing the M4 receptor are prepared.
Incubation: Membranes are incubated with an M4 receptor agonist (e.g., oxotremorine-M), varying concentrations of the antagonist (PCS1055), and [35S]GTPγS.
Reaction Termination: The reaction is stopped by rapid filtration.
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified to determine its potency (IC50 or Kb).[1]
Acetylcholinesterase Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of the acetylcholinesterase enzyme.
Protocol (Ellman's Method):
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.
Incubation: The acetylcholinesterase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., PCS1055).
Reaction Initiation: The substrate, acetylthiocholine, is added to initiate the enzymatic reaction. Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.
Colorimetric Reaction: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
Data Analysis: The rate of the reaction is calculated, and the IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the M4 receptor signaling pathway and the workflows of the key experimental assays.
Navigating the Disposal of PCS1055: A Guide for Laboratory Professionals
General Principles for Chemical Waste Disposal In the absence of a specific SDS for PCS1055, it must be treated as a potentially hazardous chemical. The fundamental principle is to avoid disposal down the drain or in reg...
Author: BenchChem Technical Support Team. Date: December 2025
General Principles for Chemical Waste Disposal
In the absence of a specific SDS for PCS1055, it must be treated as a potentially hazardous chemical. The fundamental principle is to avoid disposal down the drain or in regular trash. All chemical waste, including unused PCS1055, solutions containing it, and contaminated materials, must be disposed of through an approved hazardous waste management program. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Key Characteristics of PCS1055 for Risk Assessment
A thorough understanding of a compound's properties is the first step in a safe disposal plan. While detailed disposal data is unavailable, the known characteristics of PCS1055 can inform a preliminary risk assessment.
Characteristic
Value/Description
Implication for Handling and Disposal
Chemical Name
PCS1055
Use for accurate labeling of waste containers.
CAS Number
357173-55-8
A unique identifier crucial for waste manifests.
Biological Activity
Selective and competitive antagonist for muscarinic M4 receptor (IC50 = 18.1 nM, Kd = 5.72 nM, Ki = 6.5 nM). Also an inhibitor of acetylcholinesterase (AChE).[1][2]
Indicates high biological activity at low concentrations. Warrants careful handling to avoid personnel exposure and environmental release.
Physical Form
Typically a solid powder.
Spills should be handled carefully to avoid generating dust.
Storage Conditions
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Indicates potential for degradation, which may alter its hazardous properties.
Step-by-Step Disposal Procedure for PCS1055
The following is a generalized, step-by-step protocol for the disposal of PCS1055. This should be adapted to comply with your institution-specific and local regulations.
Waste Identification and Segregation:
Identify all waste streams containing PCS1055. This includes pure, unused product, expired stock solutions, contaminated solvents, and any labware (e.g., pipette tips, vials, gloves) that has come into direct contact with the compound.
Segregate PCS1055 waste from other chemical waste streams unless specifically instructed otherwise by your EHS department. Do not mix with incompatible chemicals.
Selection of Appropriate Waste Containers:
Use only approved, chemically resistant, and leak-proof containers for hazardous waste. The container material should be compatible with the solvents used to dissolve PCS1055.
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
Proper Labeling of Waste Containers:
Clearly label the waste container with the words "Hazardous Waste."
The label must include the full chemical name ("PCS1055"), the CAS number (357173-55-8), and an accurate estimation of the concentration and total volume.
Indicate all components of the waste mixture, including solvents.
Include the date when the waste was first added to the container.
Safe Storage of Chemical Waste:
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
Ensure the storage area is away from heat sources and direct sunlight.
Follow all institutional guidelines for the maximum allowable volume of waste and the maximum time it can be stored in the laboratory before collection.
Arranging for Waste Pickup and Disposal:
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by licensed hazardous waste management professionals.
Experimental Workflow for PCS1055 Disposal
The following diagram illustrates the logical flow for the proper disposal of PCS1055 waste in a laboratory setting.
Figure 1. General workflow for the safe disposal of PCS1055 waste.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for definitive guidance on chemical waste disposal.
Essential Safety and Logistical Information for Handling PCS1055
For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety and logistical information for the handling of PCS1055, a selective muscarinic M4 receptor antagonist and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PCS1055, a selective muscarinic M4 receptor antagonist and acetylcholinesterase (AChE) inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive, publicly available Safety Data Sheet (SDS) for PCS1055 is not readily accessible, its classification as a potent acetylcholinesterase inhibitor necessitates a cautious approach. The following PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling PCS1055
PPE Component
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves. Double gloving is recommended.
Prevents skin contact with the compound.
Eye Protection
Chemical splash goggles or a face shield.
Protects eyes from splashes or aerosols.
Lab Coat
A buttoned lab coat made of a chemically resistant material.
Protects skin and clothing from contamination.
Respiratory Protection
A properly fitted respirator (e.g., N95 or higher) may be necessary depending on the potential for aerosolization (e.g., when handling the solid form or preparing solutions). Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Prevents inhalation of the compound, which can have systemic effects.
Safe Handling and Operational Plan
PCS1055 should be handled in a controlled laboratory environment by trained personnel.
Step-by-Step Handling Procedure:
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in a designated fume hood to minimize inhalation exposure.
Weighing and Solution Preparation:
Handle the solid form of PCS1055 with care to avoid generating dust.
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
MedchemExpress provides a Certificate of Analysis (COA) and handling instructions with the product that should be consulted.[1][2]
Storage:
Store PCS1055 as a solid at -20°C for up to one month or at -80°C for up to six months for long-term storage.[1][2]
Stock solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2]
Spill Management:
In case of a small spill, decontaminate the area with an appropriate laboratory disinfectant.
For larger spills, follow your institution's hazardous material spill response protocol.
Disposal Plan
As a potent acetylcholinesterase inhibitor, PCS1055 and all contaminated materials must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.[3]
Step-by-Step Disposal Procedure:
Waste Segregation: All materials that have come into contact with PCS1055, including gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
Liquid Waste:
Collect all liquid waste containing PCS1055 in a clearly labeled, leak-proof container.
The container should be marked with "Hazardous Waste," the chemical name (PCS1055), and any solvents used.
Solid Waste:
Collect all solid waste in a designated, sealed container or bag labeled "Hazardous Waste" and the chemical name.
Decontamination: Decontaminate all work surfaces and equipment with an appropriate laboratory disinfectant after use.
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols and Signaling Pathways
PCS1055 is a selective and competitive antagonist for the muscarinic M4 receptor with an IC50 of 18.1 nM and a Kd of 5.72 nM. It also acts as an inhibitor of acetylcholinesterase (AChE).[2]
Experimental Workflow for Handling PCS1055
Caption: Workflow for the safe handling and disposal of PCS1055.
PCS1055 Mechanism of Action
Caption: PCS1055 acts as an antagonist at the M4 receptor and an inhibitor of AChE.